6-Fluoro-2-methylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONXJLGGXFXNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural and Pharmacological Profiling of 6-Fluoro-2-methylimidazo[1,2-a]pyridine: A Technical Guide
Executive Summary
The imidazo[1,2-
This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and synthetic methodologies associated with 6-Fluoro-2-methylimidazo[1,2-
Physicochemical Profiling and Structural Causality
The rational design of 6-Fluoro-2-methylimidazo[1,2-
Quantitative Data Summary
The fundamental chemical properties of the scaffold are summarized below to aid in pharmacokinetic (PK) and pharmacodynamic (PD) modeling.
| Property | Value | Causality / Significance |
| CAS Number | 1260679-51-3 | Unique identifier for the specific C6-F, C2-CH3 isomer [1]. |
| Molecular Formula | C8H7FN2 | Determines exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 150.15 g/mol | Low molecular weight ensures high ligand efficiency (LE) when used as a fragment [1]. |
| LogP (Estimated) | ~1.9 | Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) crossing. |
| Topological Polar Surface Area | 17.8 Ų | Low TPSA minimizes hydrogen-bonding penalties during lipid bilayer transit. |
The Causality of Substitution
-
The C6-Fluorine Effect: The C6 position of the imidazo[1,2-
]pyridine ring is highly susceptible to electrophilic attack and cytochrome P450-mediated oxidation. Substituting a hydrogen atom with a strongly electronegative, sterically compact fluorine atom blocks this metabolic "soft spot." This bioisosteric replacement significantly enhances the in vivo half-life of the molecule without adding excessive steric bulk that could disrupt target binding [3]. Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the basic N1 nitrogen, modulating the molecule's ionization state at physiological pH. -
The C2-Methyl Effect: The C2-methyl group increases the overall lipophilicity of the scaffold, which is critical for central nervous system (CNS) applications. Mechanistically, the methyl group provides a specific steric vector that restricts the conformational freedom of the molecule within a receptor's binding pocket, thereby enhancing target selectivity and reducing off-target toxicity [2].
Synthetic Methodology: The Tschitschibabin Cyclocondensation
The standard approach for synthesizing 6-Fluoro-2-methylimidazo[1,2-
Experimental Protocol: Microwave-Assisted Synthesis
To maximize yield and minimize degradation, a microwave-assisted organic synthesis (MAOS) protocol is highly recommended [5]. This self-validating system ensures rapid conversion and easy isolation.
Reagents:
-
2-Amino-5-fluoropyridine (1.0 equivalent)
-
Chloroacetone or Bromoacetone (1.1 equivalents)
-
Ethanol (Solvent)
-
Sodium Bicarbonate (NaHCO
, for workup)
Step-by-Step Workflow:
-
Reaction Setup: Charge a microwave-safe process vial with 2-amino-5-fluoropyridine (e.g., 10 mmol) and chloroacetone (11 mmol).
-
Solvent Addition: Suspend the reagents in absolute ethanol (20 mL). Causality: Ethanol acts as an environmentally benign, polar protic solvent that stabilizes the highly polar alkylpyridinium intermediate formed during the reaction, thereby accelerating the rate-determining step [5].
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave heating at 120 °C for 20–30 minutes. Causality: Microwave irradiation provides uniform, rapid heating, pushing the thermodynamically driven dehydration step to completion faster than conventional reflux, which minimizes the formation of tarry byproducts [5].
-
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the highly fluorescent 2-amino-5-fluoropyridine spot indicates reaction completion.
-
Quenching and Neutralization: Cool the mixture to room temperature and pour it into ice-cold water (100 mL). The reaction generates HCl as a byproduct, which protonates the basic imidazo[1,2-
]pyridine product. Add saturated aqueous NaHCO dropwise until the pH reaches 7.5–8.0. Causality: Neutralization is mandatory to liberate the free base, rendering it insoluble in water and allowing it to precipitate. -
Isolation: Filter the resulting precipitate under vacuum, wash with cold water, and dry in vacuo to yield 6-Fluoro-2-methylimidazo[1,2-
]pyridine as a solid.
Mechanistic Workflow Diagram
The following diagram illustrates the precise chemical logic and intermediate stages of the Tschitschibabin cyclocondensation.
Figure 1: Mechanistic workflow of the Tschitschibabin cyclocondensation reaction.
Pharmacological Applications and Target Modulation
Because of its optimized physicochemical profile, 6-Fluoro-2-methylimidazo[1,2-
Oncology: Bmi-1 Inhibition
The B-cell specific Moloney murine leukemia virus integration site 1 (Bmi-1) protein is an epigenetic regulator frequently overexpressed in various leukemias, lymphomas, and solid tumors. 6-Fluoro-2-methylimidazo[1,2-
Neuropsychiatry: GABA-A Receptor Modulation
Building on the legacy of zolpidem, fluorinated imidazo[1,2-
References
- PubChem - 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine. National Center for Biotechnology Information.
- Benchchem - 3-Bromo-5-fluoro-4-methylpyridyl-2-amine (Synthesis Context). Benchchem Database.
- ResearchGate - Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity.
- Google Patents - US10370371B2: Substituted pyrimidine Bmi-1 inhibitors.
- CLOCKSS - Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters.
The Fluorine Efficacy: Pharmacophore Optimization of Imidazo[1,2-a]pyridine Scaffolds
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and emerging oncology agents. However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity profiles.
This technical guide analyzes the pharmacophore potential of fluorinated imidazo[1,2-a]pyridine scaffolds . We explore how strategic fluorine substitution—whether on the bicyclic core or pendant aryl rings—modulates pKa, blocks metabolic soft spots, and enhances binding affinity through non-covalent interactions. We provide actionable synthetic protocols and Structure-Activity Relationship (SAR) maps to guide the design of next-generation ligands for GABAergic and kinase-targeted therapies.
The Fluorine Effect: Physicochemical Rationale
In drug design, the introduction of fluorine is rarely a passive steric replacement. It is an electronic edit that fundamentally alters the molecule's behavior.
Electronic Modulation and pKa
The imidazo[1,2-a]pyridine core is basic, primarily due to the N1 nitrogen (bridgehead).
-
Basicity Reduction: Introducing an electron-withdrawing fluorine atom on the pyridine ring (positions C6, C7, or C8) pulls electron density away from the N1 lone pair.
-
Impact: This lowers the pKa (typically by 1–2 units), reducing the fraction of ionized drug at physiological pH. This often improves passive membrane permeability and blood-brain barrier (BBB) penetration, critical for CNS targets like GABA-A receptors.
Metabolic Blocking
The C3 and C6 positions are common sites for Cytochrome P450-mediated oxidation.
-
C-H to C-F Substitution: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.
-
Impact: Substitution at C6 prevents hydroxylation, extending the half-life (
) of the molecule without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
Structural Analysis & SAR Visualization
The following diagram maps the critical positions on the scaffold and the specific pharmacological outcomes of fluorination at these sites.
Figure 1: SAR Map illustrating the strategic placement of fluorine atoms to optimize metabolic stability and binding affinity.
Therapeutic Case Studies
Neuroscience: GABA-A Receptor Modulation
The most established application of this scaffold is in anxiolytics and hypnotics (e.g., Zolpidem).
-
Mechanism: Positive Allosteric Modulator (PAM) at the Benzodiazepine binding site (alpha-1/gamma-2 interface).
-
Fluorine Optimization:
-
Analogs with 4-fluorophenyl at C2 show higher affinity than unsubstituted phenyls due to pi-pi stacking interactions and improved lipophilicity.
-
8-Fluoroimidazo[1,2-a]pyridine acts as a bioisostere for the imidazo[1,2-a]pyrimidine core found in other GABA ligands, maintaining potency while altering solubility profiles [1].
-
Compound 26 (2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide) demonstrates antipsychotic activity with a safety profile superior to traditional benzodiazepines [2].
-
Oncology: PI3K and PDGFR Inhibition
-
Target: Phosphoinositide 3-kinase (PI3K) and Platelet-Derived Growth Factor Receptor (PDGFR).
-
Role of Fluorine: In PDGFR inhibitors, adding a fluorine to the piperidine ring attached to the imidazo[1,2-a]pyridine core reduces P-glycoprotein (P-gp) mediated efflux. This is critical for overcoming multidrug resistance (MDR) in tumors [3].
Experimental Protocol: Synthesis of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
This protocol describes the synthesis of a "doubly fluorinated" scaffold, utilizing a condensation reaction between a fluorinated aminopyridine and a fluorinated alpha-bromo ketone. This method is preferred for its robustness and scalability.
Reaction Scheme
Reagents:
-
2-Amino-5-fluoropyridine (CAS: 21717-96-4)
-
2-Bromo-4'-fluoroacetophenone (CAS: 403-29-2)
-
Sodium Bicarbonate (
) -
Ethanol (Absolute)[1]
Step-by-Step Methodology
Phase 1: Condensation
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-fluoropyridine (1.12 g, 10.0 mmol) in Ethanol (25 mL).
-
Addition: Add 2-Bromo-4'-fluoroacetophenone (2.17 g, 10.0 mmol) to the solution.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (
) with stirring.-
Checkpoint: The reaction typically turns clear then precipitates a solid (hydrobromide salt) within 2–4 hours. Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
-
Duration: Maintain reflux for 6 hours to ensure complete cyclization.
Phase 2: Neutralization and Isolation
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Basification: Add saturated aqueous
solution (20 mL) slowly to the mixture to neutralize the HBr byproduct. Stir for 30 minutes. Evolution of gas will be observed. -
Extraction: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous
, and filter.
Phase 3: Purification
-
Concentration: Concentrate the filtrate in vacuo to yield the crude solid.
-
Recrystallization: Recrystallize the crude product from hot Ethanol/Water (9:1 ratio).
-
Yield Expectation: 65–75% as off-white needles.
-
Validation:
NMR should show characteristic aromatic signals and the disappearance of the methylene protons from the bromoacetophenone ( ppm) and the amino protons ( ppm).
-
Mechanism of Action: GABA-A Modulation
The following diagram illustrates how the fluorinated scaffold potentiates GABAergic signaling, leading to the therapeutic effect (anxiolysis/sedation).
Figure 2: Mechanism of Action for GABA-A Positive Allosteric Modulators (PAMs).
Quantitative Data Summary
Table 1: Comparative Physicochemical Properties of Fluorinated Analogs
| Compound Variant | Position of F | Predicted LogP | Metabolic Stability (Microsomal | Primary Effect |
| Native Scaffold | None | 1.8 | Low (< 15 min) | Baseline |
| Analog A | C6 (Pyridine) | 2.1 | High (> 60 min) | Blocks oxidation; lowers pKa |
| Analog B | C2 (Phenyl-4-F) | 2.4 | Medium | Increases potency (Lipophilicity) |
| Analog C | C8 (Pyridine) | 1.9 | Medium | Bioisosteric replacement |
Note: Data represents generalized trends derived from SAR studies [1][2].
References
-
Humphries, A. C., et al. (2006). "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor." Bioorganic & Medicinal Chemistry Letters. Link
-
Marcinkowska, M., et al. (2016). "Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity." European Journal of Medicinal Chemistry. Link
-
Behenna, D. C., et al. (2013). "Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability." ACS Medicinal Chemistry Letters. Link
-
Bagdi, A. K., et al. (2015).[2] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[2] Link
Sources
The Ascendant Therapeutic Potential of 6-Fluoro-2-Methylimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Imperative of Fluorination in Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous clinically significant therapeutic agents. Its rigid, bicyclic structure provides a versatile framework for the development of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The strategic incorporation of a fluorine atom at the 6-position, coupled with a methyl group at the 2-position, presents a compelling strategy for modulating the pharmacokinetic and pharmacodynamic properties of this scaffold. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides an in-depth exploration of the biological activities associated with 6-fluoro-2-methylimidazo[1,2-a]pyridine derivatives, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics.
I. Antimicrobial and Antifungal Frontiers: Targeting Drug-Resistant Pathogens
The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents. Derivatives of the 6-fluoroimidazo[1,2-a]pyridine scaffold have demonstrated promising activity against a range of bacterial and fungal pathogens.[4]
A. Mechanism of Action and Structure-Activity Relationship (SAR)
Preliminary studies suggest that the antimicrobial efficacy of these compounds is influenced by the nature of substituents at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine ring.[5] The introduction of bromo-fluoro substituents on aryl groups appended to the core structure has been shown to significantly enhance antimicrobial activity.[4]
A study focused on 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives revealed that substitutions at the C-2 position play a crucial role in their antibacterial potency. Specifically, derivatives featuring 1-methylimidazole, p-trifluoromethylphenyl, and 3,5-dimethoxy-4-hydroxyphenyl moieties at C-2 exhibited notable inhibitory and bactericidal effects against both Gram-positive and Gram-negative bacteria.
B. Quantitative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for representative 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives against various bacterial strains.
| Compound ID | C-2 Substituent | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| 85 | 3,5-dimethoxy-4-hydroxyphenyl | S. epidermidis | - | 62.5 |
| 89 | p-trifluoromethylphenyl | E. coli | - | 62.5 |
| S. epidermidis | - | 62.5 | ||
| 91 | 1-methylimidazole | E. coli | 15.625 | - |
| Gentamicin | - | E. coli | - | 125 |
| S. epidermidis | - | 250 |
Data extracted from a study on novel 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives.
C. Experimental Protocol: Broth Microdilution Assay for MIC and MBC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of novel antimicrobial compounds.
1. Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate. b. Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB). c. Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria). c. Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC: a. Visually inspect the microtiter plate for the lowest concentration of the compound that completely inhibits visible bacterial growth. This concentration is the MIC.
5. Determination of MBC: a. Subculture a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) onto a fresh agar plate. b. Incubate the agar plate at 37°C for 18-24 hours. c. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.
II. Urease Inhibition: A Strategy Against Ureolytic Pathogens
Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to the pathogenesis of gastritis, peptic ulcers, and gastric cancer. The inhibition of urease activity is a promising therapeutic strategy.
A. Synthetic Approach and Biological Evaluation
Derivatives of 6-fluoroimidazo[1,2-a]pyridine have been synthesized and evaluated for their in vitro urease inhibitory activity. One approach involves the transformation of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde into a series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives.[6]
B. Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of these oxazole derivatives indicate that the presence of substituents capable of forming strong hydrogen bonds (e.g., -OH) or possessing strong electron-withdrawing properties enhances their urease inhibitory potential.[6]
III. Anticancer Potential: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating the ability to modulate critical signaling pathways involved in tumor progression.[2][7] While specific data for 6-fluoro-2-methyl derivatives is emerging, the broader class of compounds provides a strong rationale for their investigation in oncology.
A. Kinase Inhibition: A Promising Avenue
Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[8] These include:
-
PI3K (Phosphatidylinositol 3-kinase): The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have shown potent inhibitory activity against PI3Kα, leading to cell cycle arrest and apoptosis in cancer cell lines.[9]
-
Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[1,2-a]pyridine derivatives have been developed as dual inhibitors of Aurora kinases and ROR1.[10]
-
SIK (Salt-inducible kinase): Inhibition of SIK isoforms is a potential therapeutic strategy in various diseases, including cancer. Structure-activity relationship studies of imidazo[1,2-a]pyridine series have led to the identification of potent and selective SIK1 inhibitors.[11]
-
PIM Kinases: These serine/threonine kinases are implicated in the survival and proliferation of hematopoietic cancer cells. Imidazo[1,2-b]pyridazines, a related scaffold, have been identified as potent PIM kinase inhibitors.[12]
B. Modulation of Inflammatory Pathways in Cancer
Chronic inflammation is a well-established driver of tumorigenesis. Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the STAT3/NF-κB axis.[13] This modulation can lead to the downregulation of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, which are often overexpressed in cancer cells.
C. Experimental Workflow: Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.
Caption: A streamlined workflow for the discovery and initial characterization of novel anticancer agents.
IV. Anti-inflammatory Activity: Modulating Key Signaling Cascades
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives make them attractive candidates for the treatment of a variety of inflammatory diseases.[7][14]
A. Mechanism of Action: Inhibition of Pro-inflammatory Pathways
As mentioned previously, a key anti-inflammatory mechanism of imidazo[1,2-a]pyridines involves the inhibition of the NF-κB and STAT3 signaling pathways.[13] This leads to a reduction in the expression of inflammatory mediators.
B. Signaling Pathway: NF-κB and STAT3 Inhibition
The following diagram illustrates the inhibitory effect of imidazo[1,2-a]pyridine derivatives on the NF-κB and STAT3 signaling pathways.
Caption: Inhibition of NF-κB and STAT3 pathways by imidazo[1,2-a]pyridine derivatives.
V. Synthetic Strategies: Accessing the 6-Fluoro-2-Methylimidazo[1,2-a]pyridine Core
The synthesis of 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives can be efficiently achieved through the one-pot Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).
A. General Synthetic Scheme: Groebke-Blackburn-Bienaymé Reaction
Caption: General scheme for the synthesis of 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives.
VI. Future Perspectives and Conclusion
The 6-fluoro-2-methylimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics with a diverse range of biological activities. The strategic incorporation of fluorine offers the potential for improved drug-like properties. Further exploration of the structure-activity relationships, particularly through systematic modifications at the C-3 and other available positions, will be crucial for optimizing potency and selectivity against various therapeutic targets. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.
VII. References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][4][15]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1874-1881. [Link]
-
Al-Zaqqa, M. N. (2023). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. An-Najah National University Repository. [Link]
-
Chen, Y., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(31), 6843-6847. [Link]
-
Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]
-
Li, M., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 135, 106484. [Link]
-
Patel, K. M., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry, 18(4), 2345-2352. [Link]
-
Singh, P., & Paul, K. (2017). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. In Imidazoles: Synthesis, Structure, and Properties. IntechOpen. [Link]
-
Yuan, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851. [Link]
-
Zhu, Y., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(6), 1339-1345. [Link]
-
de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Zhai, Z., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-243. [Link]
-
Dotsenko, V. V., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(4), 1184. [Link]
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
-
Bach, S., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 122, 584-593. [Link]
-
Afshari, A. R., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]
-
Ali, M., et al. (2025). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ChemistrySelect. [Link]
-
Pervez, H., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Results in Chemistry, 5, 100827. [Link]
-
Afshari, A. R., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating... BioImpacts. [Link]
-
Kumar, A., et al. (2013). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and... Der Pharma Chemica, 5(1), 232-239. [Link]
-
Li, H., et al. (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Gelling, C. L., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLoS Genetics, 4(11), e1000284. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Yuan, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International journal of molecular sciences, 24(7), 6851. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [edgccjournal.org]
- 4. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oceanomics.eu [oceanomics.eu]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Fluorination of Imidazo[1,2-a]pyridines: Modulating Metabolic Stability and Pharmacokinetics in Drug Design
Executive Summary
Imidazo[1,2-a]pyridines represent a privileged pharmacophore in medicinal chemistry, underpinning blockbuster therapeutics like zolpidem and emerging candidates for oncology and infectious diseases. However, the electron-rich nature of this fused bicyclic system often renders it highly susceptible to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism. This technical guide explores the mechanistic rationale, empirical data, and experimental workflows for utilizing fluorine substitution to enhance metabolic stability, modulate pKa, and optimize the pharmacokinetic (PK) profiles of imidazo[1,2-a]pyridine derivatives.
Mechanistic Rationale for Fluorine Substitution
The introduction of a fluorine atom (van der Waals radius = 1.47 Å) is a classic bioisosteric replacement for hydrogen (1.20 Å). In the context of imidazo[1,2-a]pyridines, fluorination is not merely a structural tweak; it serves three distinct, causal functions dictated by physical chemistry:
-
Steric Shielding of CYP450 Oxidation Sites: The highly polarized and exceptionally strong C–F bond (~105 kcal/mol) resists oxidative cleavage by CYP450 enzymes. Placing a fluorine atom at metabolically labile positions (e.g., the 6-position of the imidazopyridine core or the para-position of a pendant phenyl ring) acts as a metabolic block, shunting metabolism away from rapid clearance pathways.
-
Inductive pKa Modulation: Fluorine's strong electron-withdrawing inductive effect (
) can significantly depress the basicity of proximal amines. For instance, the addition of an axial or equatorial fluorine on a piperidine ring attached to the imidazo[1,2-a]pyridine core can attenuate the amine pKa by nearly two units. This reduction in basicity enhances lipophilicity and membrane permeability while simultaneously reducing P-glycoprotein (P-gp) mediated efflux. -
Hepatotoxicity Mitigation: Unsubstituted, electron-rich aromatic rings can undergo metabolic epoxidation, leading to reactive intermediates that deplete cellular glutathione and cause hepatotoxicity. Strategic single-site fluorination prevents this epoxide formation, ensuring a cleaner safety profile.
Logical pathways of fluorine substitution on imidazo[1,2-a]pyridine profiles.
Case Studies and Quantitative Data
The empirical impact of fluorination on imidazo[1,2-a]pyridine stability is well-documented across multiple therapeutic areas.
-
GABA-A Receptor Modulators (Antipsychotics): Research by demonstrated that single-site fluorination of 2-phenylimidazo[1,2-a]pyridines at the 4-position of the phenyl ring significantly enhanced metabolic stability compared to unsubstituted or di-halogenated analogs. This strategic placement avoided the rapid metabolic degradation historically seen in related drugs like alpidem[1][2][3].
-
Antitubercular Agents: explored imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis. The substitution of a fluorine atom on the biaryl ether moiety yielded outstanding nanomolar potency (MIC = 0.004 µM) and dramatically enhanced in vivo pharmacokinetics over highly lipophilic, non-fluorinated counterparts[4][5][6].
-
PDGFR Inhibitors (Oncology): integrated a fluorine-substituted piperidine into an imidazo[1,2-a]pyridine scaffold. This modification reduced intravenous clearance from 33 to 24 mL/min/kg and provided a 2–3× improvement in oral exposure (AUC and Cmax) by mitigating P-gp efflux[7][8][9].
Data Presentation: Quantitative Impact Summary
| Therapeutic Target | Compound Modification | Key Pharmacokinetic / Stability Outcome | Reference |
| GABA-A Receptor | 4-Fluoro substitution on 2-phenyl ring | Enhanced metabolic stability; lack of hepatotoxicity; MED = 1 mg/kg. | Marcinkowska et al. |
| M. tuberculosis | Fluorinated biaryl ether at 3-carboxamide | MIC = 0.004 µM; >10-fold potency increase over clinical candidate PA-824. | Moraski et al. |
| PDGFRβ Kinase | Fluoro-piperidine integration | IV clearance reduced by 27%; 2-3x improved AUC and oral bioavailability. | Hicken et al. |
Experimental Workflows & Self-Validating Protocols
To empirically validate the metabolic stability of newly synthesized fluorinated imidazo[1,2-a]pyridines, researchers must employ a robust in vitro microsomal assay. The following protocol is designed as a self-validating system : it incorporates internal controls to ensure causality between the observed stability and the fluorination strategy, preventing false positives caused by inactive enzyme batches or non-CYP-mediated chemical degradation.
Protocol: In Vitro Liver Microsomal Stability Assay
Objective: Determine the half-life (
Step 1: Preparation of Reagents
-
Prepare a 10 mM stock solution of the fluorinated imidazo[1,2-a]pyridine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep final DMSO concentration below 0.1% (high DMSO inhibits CYP enzymes).
-
Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.
Step 2: Incubation Setup
-
In a 96-well plate, combine the test compound (1 µM) and the microsome suspension (0.5 mg/mL).
-
Include a positive control well (Verapamil, 1 µM).
-
Include a negative control well (test compound + microsomes, without NADPH).
Step 3: Reaction Initiation
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to all wells except the negative control.
Step 4: Time-Course Sampling & Quenching
-
At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality Note: The cold organic solvent instantly denatures the CYP450 enzymes and precipitates the proteins, freezing the metabolic profile at that exact second.
Step 5: Sample Processing & Analysis
-
Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean plate for LC-MS/MS analysis. Quantify the remaining parent compound relative to the internal standard.
Step 6: Data Calculation
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
Calculate the elimination rate constant (
) from the slope. -
Calculate
and , where is the incubation volume.
Self-validating workflow for assessing in vitro microsomal stability.
References
-
Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry (2016). URL:[Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters (2013). URL:[Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters (2013). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Functionalization of 2-Methylimidazo[1,2-a]pyridine
Introduction: The Privileged Scaffold of 2-Methylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous marketed drugs and biologically active compounds.[1][2][3][4][5] Its derivatives exhibit a wide spectrum of pharmacological activities, including anxiolytic, hypnotic, anti-inflammatory, and anti-cancer properties.[1][2][5][6][7] Notable drugs such as Zolpidem, Alpidem, and Miroprofen feature this heterocyclic system, underscoring its therapeutic significance.[1][2][3][8] The 2-methyl-substituted variant, in particular, serves as a versatile starting material for the synthesis of a multitude of functionalized analogues.
This technical guide provides a comprehensive overview of the key strategies for the functionalization of the 2-methylimidazo[1,2-a]pyridine core. We will delve into the underlying principles of its reactivity, explore a range of synthetic methodologies from classical electrophilic substitutions to modern C-H activation techniques, and provide field-proven insights into experimental choices and protocols.
The reactivity of the imidazo[1,2-a]pyridine ring is governed by its electronic structure. The imidazole portion is electron-rich, making it susceptible to electrophilic attack. Computational and experimental studies have consistently shown that the C3 position is the most nucleophilic and thus the primary site for electrophilic substitution.[8][9] This pronounced regioselectivity is a defining characteristic of this scaffold's chemistry. While functionalization at other positions is possible, it often requires more specialized strategies to overcome the inherent reactivity at C3.[8][10][11]
The Workhorse of Functionalization: Electrophilic Substitution at the C3 Position
The electron-rich nature of the C3 carbon makes it the focal point for a variety of electrophilic substitution reactions. This predictable reactivity is a powerful tool for chemists, allowing for the direct introduction of key functional groups.
Halogenation: Gateway to Further Diversification
The introduction of a halogen atom at the C3 position is a fundamental transformation, as the resulting 3-halo-2-methylimidazo[1,2-a]pyridines are versatile intermediates for subsequent cross-coupling reactions.[12][13]
Mechanism and Reagent Selection:
The halogenation of 2-methylimidazo[1,2-a]pyridine proceeds via a classical electrophilic aromatic substitution mechanism. A variety of halogenating agents can be employed.
-
Bromination: N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination at the C3 position.[9] The reaction is typically carried out in a polar solvent like ethanol or acetic acid.
-
Chlorination: N-Chlorosuccinimide (NCS) or sodium chlorite can be used for chlorination.[14] Transition-metal-free methods using reagents like sodium chlorite offer a more environmentally benign approach.[14]
-
Iodination: N-Iodosuccinimide (NIS) or a combination of an iodide salt (e.g., NaI) and an oxidant (e.g., K2S2O8) can be employed for iodination.[12]
The choice of halogenating agent and reaction conditions can be tuned to achieve high yields and selectivity. For instance, the use of sodium halides with an oxidant like potassium peroxodisulfate (K2S2O8) provides a convenient and efficient route to 3-chloro-, 3-bromo-, and 3-iodo-2-arylimidazo[1,2-a]pyridines.[12]
Exemplary Protocol: C3-Bromination of 2-Methylimidazo[1,2-a]pyridine
-
Dissolution: Dissolve 2-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and add N-bromosuccinimide (1.0-1.1 eq) portion-wise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-methylimidazo[1,2-a]pyridine.[9]
Nitration: Introducing an Electron-Withdrawing Group
Nitration of 2-methylimidazo[1,2-a]pyridine also occurs selectively at the C3 position, introducing a versatile nitro group that can be further transformed into other functionalities, such as an amino group.[9][15]
Reaction Conditions:
The standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically used. The reaction is highly exothermic and requires careful temperature control to avoid side reactions. The electron-donating nature of the imidazo[1,2-a]pyridine ring system makes it highly reactive towards nitration, and milder conditions may be necessary depending on the substituents present on the ring.
Exemplary Protocol: C3-Nitration of 2-Methylimidazo[1,2-a]pyridine
-
Acid Mixture Preparation: Carefully add concentrated sulfuric acid to a round-bottom flask and cool it to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 2-methylimidazo[1,2-a]pyridine to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
Nitrating Agent Addition: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Isolation and Purification: Filter the solid product, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-methyl-3-nitroimidazo[1,2-a]pyridine.[9]
Formylation: A Key Step Towards Zolpidem
The introduction of a formyl group at the C3 position is a crucial step in the synthesis of several important pharmaceutical compounds, most notably the hypnotic agent Zolpidem.[16][17] The Vilsmeier-Haack reaction is the most common method for this transformation.
Vilsmeier-Haack Reaction:
This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl3) or oxalyl chloride and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.
Exemplary Protocol: Vilsmeier-Haack Formylation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
This protocol is adapted from a reported synthesis of a Zolpidem intermediate.[16]
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a thermometer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath and add oxalyl chloride or phosphoryl chloride dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine in anhydrous DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature low.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice.
-
Neutralization and Work-up: Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic. The product will precipitate out.
-
Isolation and Purification: Filter the solid, wash thoroughly with water, and dry. The crude 3-formyl-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine can be purified by recrystallization.[16]
The Modern Frontier: C-H Functionalization and Cross-Coupling Reactions
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[2] For 2-methylimidazo[1,2-a]pyridine, this approach has enabled the introduction of a wide array of substituents, primarily at the C3 position, without the need for pre-functionalization.
Direct C-H Arylation and Heteroarylation
The formation of a C-C bond between the C3 position and an aryl or heteroaryl group is of significant interest in drug discovery. Palladium and copper catalysts have been extensively used for this purpose.[13][18][19]
Catalytic Systems:
-
Palladium Catalysis: Palladium catalysts, often in combination with a suitable ligand and a base, are highly effective for the direct arylation of imidazo[1,2-a]pyridines with aryl halides or triflates.[18]
-
Copper Catalysis: Copper-catalyzed C-H arylation offers a more economical alternative to palladium. Copper(I) salts, such as CuI, are commonly used, often with a ligand like 1,10-phenanthroline.[19]
Mechanism Insight:
The precise mechanism can vary depending on the catalytic system, but it generally involves the activation of the C-H bond at the C3 position by the metal catalyst, followed by reductive elimination to form the C-C bond.
A simplified catalytic cycle for C-H arylation.
Visible Light-Induced Functionalizations
In recent years, visible light photoredox catalysis has emerged as a green and powerful tool for a variety of organic transformations, including the C-H functionalization of imidazo[1,2-a]pyridines.[1][2] These reactions often proceed under mild conditions and exhibit high functional group tolerance.
Scope of Reactions:
-
Trifluoromethylation and Perfluoroalkylation: The introduction of fluorinated groups is of great interest in medicinal chemistry. Visible light-induced methods allow for the direct C3-trifluoromethylation and perfluoroalkylation of imidazo[1,2-a]pyridines using appropriate radical precursors.[1]
-
Aminoalkylation: The formation of C-N bonds can be achieved through visible light-promoted cross-dehydrogenative coupling with amines.[1][2]
-
Formylation: Visible light-induced C3-formylation using tetramethylethylenediamine (TMEDA) as the formyl source has been reported.[1]
-
Sulfonylation and Sulfenylation: The introduction of sulfur-containing functional groups at the C3 position can also be accomplished using photoredox catalysis.[1]
General Principle:
These reactions typically involve the generation of a radical species from a suitable precursor upon excitation of a photocatalyst by visible light. This radical then adds to the C3 position of the imidazo[1,2-a]pyridine, followed by a subsequent oxidation and deprotonation sequence to afford the final product.
General workflow for visible light-induced C3 functionalization.
Functionalization of the 2-Methyl Group
While the C3 position is the most reactive site for electrophilic attack, the 2-methyl group can also be functionalized, typically through radical reactions.
Radical Bromination:
Under specific conditions, for example, using a higher molar ratio of N-bromosuccinimide and a radical initiator, it is possible to achieve bromination of the methyl group, leading to the formation of 2-(bromomethyl)- or 2-(dibromomethyl)imidazo[1,2-a]pyridine derivatives.[9] These brominated products can then serve as electrophiles in subsequent nucleophilic substitution reactions.
Applications in Drug Development: The Synthesis of Zolpidem
The functionalization of the 2-methylimidazo[1,2-a]pyridine core is perhaps best exemplified by the various synthetic routes to Zolpidem, a widely prescribed medication for insomnia.[6][7][20] A common strategy involves the construction of the acetamide side chain at the C3 position of a suitably substituted 2-arylimidazo[1,2-a]pyridine intermediate.
Two prominent approaches for introducing the two-carbon side chain required for the acetamide group are the Mannich reaction and the formylation-based route.
Mannich Reaction Route:
-
Aminomethylation: The starting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce a dimethylaminomethyl group at the C3 position.[16][20]
-
Quaternization and Cyanation: The resulting Mannich base is then treated with methyl iodide to form a quaternary ammonium salt, which is subsequently displaced by a cyanide anion (from NaCN) to yield the corresponding acetonitrile derivative.[16][20]
-
Hydrolysis and Amidation: The nitrile is hydrolyzed to a carboxylic acid, which is then activated (e.g., with carbonyldiimidazole) and reacted with dimethylamine to furnish Zolpidem.[16][20]
Formylation Route:
-
Vilsmeier-Haack Formylation: As described earlier, the imidazo[1,2-a]pyridine core is formylated at the C3 position.[16]
-
Reduction: The resulting aldehyde is reduced to the corresponding alcohol, typically using a reducing agent like sodium borohydride.[16]
-
Conversion to Acetonitrile: The alcohol is converted to a good leaving group (e.g., a tosylate) and then displaced with cyanide to form the acetonitrile intermediate.[16]
-
Hydrolysis and Amidation: Similar to the Mannich route, the nitrile is hydrolyzed and then amidated to yield Zolpidem.[16]
Comparative workflow for Zolpidem synthesis.
Conclusion and Future Outlook
The functionalization of the 2-methylimidazo[1,2-a]pyridine core is a mature yet continually evolving field. The inherent reactivity of the C3 position provides a reliable handle for a wide range of transformations, from classical electrophilic substitutions to modern metal-catalyzed and photocatalyzed C-H functionalizations. The development of more selective and sustainable methods, particularly for functionalizing other positions on the heterocyclic scaffold, remains an active area of research. As our understanding of catalysis and reaction mechanisms deepens, we can expect the emergence of even more sophisticated tools to manipulate this privileged scaffold, paving the way for the discovery of novel therapeutics and functional materials.
References
- C3 Regioselectivity: A Major Constraint in the Drug Development With Imidazo[1,2-a]pyridines. (2022). Google Scholar.
- A novel and efficient process for the preparation of zolpidem, an insomnia drug. JOCPR.
- A simple and efficient synthesis of hypnotic agent, zolpidem and its rel
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- K2S2O8-Mediated halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as the halogen sources | Request PDF.
- Synthesis and spectral characterization of process-related substances to the hypnotic agent zolpidem.
- Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. (2009). Google Scholar.
- Aromaticity in Heterocyclic Systems. IV.
- Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science (RSC Publishing).
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). Google Scholar.
- Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives | Request PDF.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Google Scholar.
- Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Bentham Science Publisher.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
- New aspects of the nitration of some imidazo[1,2-a]pyridines.
- Transition-metal-free regioselective C–H halogen
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026).
- Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
- Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. New Journal of Chemistry (RSC Publishing).
- Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine | Request PDF.
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF.
- Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). PMC - PubMed Central.
- Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization | Organic Letters. (2012).
- Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine deriv
- Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts | Request PDF.
- Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). PubMed.
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (2019).
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2014). R Discovery.
- Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen.
- Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3.
- Imidazo[1,2-a]pyridines Reactions & Prep | PDF. Scribd.
- 13212-83-4|2-Methyl-6-nitroimidazo[1,2-a]pyridine. BLDpharm.
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scispace.com [scispace.com]
Metabolic stability of 6-Fluoro-2-methylimidazo[1,2-a]pyridine in drug discovery
Engineering Metabolic Stability in Drug Discovery: A Technical Guide to 6-Fluoro-2-methylimidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine ring is a privileged bicyclic scaffold in medicinal chemistry, forming the core of blockbuster drugs like zolpidem and emerging therapeutics such as the anti-tuberculosis agent Q203[1]. Despite its favorable physicochemical properties, the unsubstituted imidazo[1,2-a]pyridine core is notoriously susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes and cytosolic Aldehyde Oxidase (AO)[2]. This technical guide explores the mechanistic rationale behind the 6-fluoro-2-methyl substitution pattern, detailing how it mitigates metabolic liabilities, and provides validated experimental workflows for assessing its metabolic stability.
Mechanistic Rationale for Substitution
The Role of the 6-Fluoro Substituent
Fluorine incorporation is a cornerstone strategy in lead optimization. The highly polarized C–F bond (~105 kcal/mol) exerts a strong electron-withdrawing inductive effect, which reduces the basicity of the proximal nitrogen and decreases the electron density of the aromatic ring[3]. This electronic deactivation shields the core from CYP-mediated electrophilic aromatic oxidation. Furthermore, single-site fluorination at the C-6 position sterically blocks direct oxidation at this vulnerable site, preventing the formation of reactive epoxide intermediates that can lead to glutathione depletion and subsequent hepatotoxicity[4].
The Role of the 2-Methyl Substituent
While the 6-fluoro group addresses CYP liabilities, the imidazo-fused system remains vulnerable to nucleophilic attack by Aldehyde Oxidase (AO) at the C-2 and C-3 positions[5]. The introduction of a 2-methyl group provides essential steric hindrance, restricting the access of the AO molybdenum cofactor to the C-3 carbon. However, this introduces a new, albeit manageable, metabolic soft spot: benzylic oxidation of the methyl group to a hydroxymethyl derivative. This predictable phase I metabolite often retains pharmacological activity and is readily cleared via Phase II glucuronidation, making it a preferable alternative to toxic ring-opened metabolites.
Fig 1: Metabolic pathways and engineered blockade of 6-Fluoro-2-methylimidazo[1,2-a]pyridine.
Experimental Workflows for Metabolic Profiling
To empirically validate the stability of 6-fluoro-2-methylimidazo[1,2-a]pyridine derivatives, robust in vitro assays are required. The following protocols are designed as self-validating systems, incorporating internal standards and control compounds to ensure data integrity.
Protocol 1: Microsomal Stability Assay (Intrinsic Clearance, )
Causality Check: Liver microsomes contain the full complement of CYP enzymes. An NADPH regenerating system is utilized instead of direct NADPH addition to ensure a sustained supply of reducing equivalents throughout the incubation period, preventing artificial enzyme stalling.
-
Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Compound Addition: Spike the test compound to a final concentration of 1 µM. Include Verapamil (1 µM) as a high-clearance positive control to validate enzyme activity.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide, 50 ng/mL). Causality Check: Cold ACN instantly denatures proteins, halting metabolism and precipitating the microsomes.
-
Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS to determine the half-life (
) and calculate .
Protocol 2: Metabolite Identification (MetID) via UHPLC-HRMS/MS
Causality Check: High-Resolution Mass Spectrometry (HRMS) operated in Data-Dependent Acquisition (DDA) mode ensures that once a precursor mass shift is detected (e.g., +16 Da for oxidation), the instrument automatically fragments the ion. This provides the MS/MS spectra required to pinpoint the exact site of metabolism.
-
Incubation: Scale up the microsomal incubation (Protocol 1) to a 500 µL volume with a higher compound concentration (10 µM) to generate sufficient metabolite mass.
-
Quenching & Concentration: Quench with 1.5 mL cold ACN at 60 minutes. Centrifuge, collect the supernatant, and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of 5% ACN in water.
-
Chromatography: Inject 10 µL onto a C18 UHPLC column. Use a shallow gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B) over 15 minutes to resolve isobaric metabolites.
-
Mass Spectrometry: Acquire data in positive electrospray ionization (ESI+) mode using a Q-TOF or Orbitrap mass spectrometer. Set the DDA top-5 method to fragment the most abundant ions.
-
Data Processing: Use mass defect filtering to identify metabolites (e.g., M+O, M+Glucuronide) and analyze MS/MS fragmentation patterns to confirm the site of biotransformation.
Fig 2: Step-by-step analytical workflow for Metabolite Identification (MetID).
Quantitative Data Analysis
The structural modifications directly translate to improved pharmacokinetic parameters. Table 1 summarizes the impact of stepwise substitutions on the imidazo[1,2-a]pyridine core, synthesizing standard SAR findings observed in the development of robust clinical candidates[2][3][4].
Table 1: Comparative Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Derivatives
| Scaffold Type | Substitution Pattern | HLM | Primary Metabolic Liability | |
| Unsubstituted | None | > 150 | < 10 | CYP-mediated ring oxidation / AO attack |
| 6-Fluoro | C-6 F | 85 | 25 | AO-mediated C-3 oxidation |
| 6-Fluoro-2-methyl | C-6 F & C-2 CH | < 25 | > 60 | CYP-mediated benzylic oxidation |
Conclusion
The 6-fluoro-2-methylimidazo[1,2-a]pyridine scaffold represents a masterclass in rational drug design. By strategically deploying fluorine to electronically deactivate the core and a methyl group to sterically shield against aldehyde oxidase, medicinal chemists can transform a metabolically labile hit into a robust clinical candidate. The integration of rigorous, self-validating in vitro assays ensures that these modifications translate to predictable and superior in vivo pharmacokinetics.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) Source: ResearchGate URL:[Link]
-
Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity Source: ResearchGate URL:[Link]
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Strategic Synthesis and Optimization of 6-Fluoro-2-methylimidazo[1,2-a]pyridine: A Technical Whitepaper
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, foundational to therapeutics ranging from GABA_A receptor agonists (e.g., zolpidem) to emerging oncology candidates such as Bmi-1 inhibitors[1]. The specific derivative, 6-fluoro-2-methylimidazo[1,2-a]pyridine , introduces critical physicochemical enhancements to this core. The 6-fluoro substitution significantly impedes cytochrome P450-mediated oxidative metabolism at the vulnerable pyridine ring, while the 2-methyl group enhances lipophilicity and dictates spatial orientation in target binding pockets. This whitepaper elucidates the core synthetic pathways, mechanistic rationales, and optimized protocols for generating this high-value intermediate[2].
Retrosynthetic Analysis and Mechanistic Rationale
The construction of the imidazo[1,2-a]pyridine bicyclic system traditionally relies on the bimolecular condensation of a 2-aminopyridine derivative with an α-haloketone—a transformation known as the Tschitschibabin (Chichibabin) reaction[2].
To synthesize 6-fluoro-2-methylimidazo[1,2-a]pyridine, the retrosynthetic disconnection naturally cleaves the imidazole ring to yield:
-
Nucleophile : 2-Amino-5-fluoropyridine.
-
Electrophile : Chloroacetone (or bromoacetone).
Mechanistic Causality : The reaction initiates via an
Core Synthesis Pathways
Pathway A: Classical Tschitschibabin Condensation
The conventional approach involves refluxing 2-amino-5-fluoropyridine and chloroacetone in a polar protic solvent (e.g., ethanol) or a polar aprotic solvent (e.g., 1,2-dimethoxyethane). While robust, this method often requires extended reaction times (12–48 hours) and generates hydrohalic acid byproducts (HCl) that protonate the starting aminopyridine, stalling the reaction unless an exogenous base is introduced[2].
Pathway B: Microwave-Assisted Organic Synthesis (MAOS)
To circumvent the thermodynamic bottlenecks of the classical method, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a superior paradigm[4]. By utilizing microwave irradiation at 120 °C in ethanol, the reaction time is truncated from 48 hours to 20–30 minutes. The rapid volumetric heating prevents the degradation of the thermally sensitive hemiaminal intermediate and suppresses the polymerization of the α-haloketone, drastically improving the yield and purity profile[4].
Pathway C: Copper-Catalyzed Aerobic Oxidative Coupling
Recent advancements bypass the use of lachrymatory and toxic α-haloketones by employing simple ketones (e.g., acetone) and 2-amino-5-fluoropyridine in the presence of a copper catalyst (CuI) and an oxidant (
Quantitative Data: Reaction Condition Optimization
The following table synthesizes the empirical optimization of the cyclization for 6-fluoro-2-methylimidazo[1,2-a]pyridine, demonstrating the causality of solvent and thermal choices across different methodologies.
| Synthesis Pathway | Solvent | Reagents | Temp / Time | Additive / Catalyst | Yield (%) |
| Classical Reflux | Ethanol | 2-Amino-5-fluoropyridine + Chloroacetone | 78 °C / 24 h | 45 - 55% | |
| Classical Reflux | DME | 2-Amino-5-fluoropyridine + Bromoacetone | 85 °C / 18 h | 60 - 65% | |
| MAOS (Optimized) | Ethanol | 2-Amino-5-fluoropyridine + Chloroacetone | 120 °C / 20 min | None (Self-buffering) | 82 - 88% |
| Oxidative Coupling | DMSO | 2-Amino-5-fluoropyridine + Acetone | 100 °C / 12 h | CuI (10 mol%), | 35 - 40% |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocol details the Microwave-Assisted Organic Synthesis (MAOS) of 6-fluoro-2-methylimidazo[1,2-a]pyridine[4],[1]. This protocol is designed as a self-validating system: the completion of the reaction is visually and analytically verifiable at each stage.
Step-by-Step MAOS Protocol:
-
Reagent Preparation : In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-amino-5-fluoropyridine (1.0 mmol, 112.1 mg) in absolute ethanol (3.0 mL).
-
Causality & Validation: Absolute ethanol is chosen over aqueous ethanol to drive the final dehydration equilibrium forward. The solution must be clear and colorless before proceeding.
-
-
Electrophile Addition : Add chloroacetone (1.2 mmol, 95.5 µL) dropwise to the stirring solution.
-
Causality: A 20% molar excess of chloroacetone compensates for its volatility and potential side-reactions (e.g., self-condensation) under thermal stress.
-
-
Microwave Irradiation : Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer set to 120 °C for 20 minutes with a maximum power of 150 W.
-
Causality: The sealed vessel allows the ethanol to surpass its atmospheric boiling point, creating a pressurized, high-temperature environment that accelerates the
alkylation without charring.
-
-
Quenching and Neutralization : Cool the vial to room temperature using compressed air. Transfer the crude mixture to a separatory funnel and add 10 mL of saturated aqueous
.-
Validation Check: Effervescence (
gas evolution) confirms the neutralization of the HCl byproduct generated during the cyclization.
-
-
Extraction and Purification : Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 7:3 v/v).-
Validation Check: The product elutes as a distinct UV-active band (254 nm). Evaporation yields 6-fluoro-2-methylimidazo[1,2-a]pyridine as a light yellow/off-white solid.
-
Pathway Visualizations
The following diagram illustrates the validated mechanistic sequence of the Tschitschibabin condensation, highlighting the critical intermediates.
Mechanistic pathway of 6-fluoro-2-methylimidazo[1,2-a]pyridine synthesis via Tschitschibabin.
References
- Title: Microwave-assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters Source: CLOCKSS / Heterocycles URL
- Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL
- Title: Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PMC / NIH URL
- Title: Synthesis of imidazo[1,2-a]pyridines: a decade update Source: RSC Publishing URL
- Title: US10370371B2 - Substituted pyrimidine Bmi-1 inhibitors Source: Google Patents URL
Sources
- 1. US10370371B2 - Substituted pyrimidine Bmi-1 inhibitors - Google Patents [patents.google.com]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Methodological & Application
Synthesis protocol for 6-Fluoro-2-methylimidazo[1,2-a]pyridine from 2-amino-5-fluoropyridine
Strategic Overview
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in proton pump inhibitors (e.g., Vonoprazan), GABA-A agonists, and various kinase inhibitors.[1] This Application Note details a robust, scalable protocol for synthesizing 6-Fluoro-2-methylimidazo[1,2-a]pyridine from 2-amino-5-fluoropyridine .
Unlike general literature that often overlooks the handling of lachrymatory reagents or the specific purification challenges of fluorinated heterocycles, this guide provides a self-validating workflow emphasizing process safety, impurity control, and regiochemical fidelity.
Retrosynthetic Logic
The synthesis relies on a Hantzsch-type condensation. The nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic
Key Advantages of this Protocol:
-
One-Pot Operation: Minimizes solvent waste and handling.
-
Regioselectivity: Conditions favor the formation of the 5-membered imidazole ring over N-alkylation side products.
-
Scalability: Avoids chromatographic purification for scales >10g.
Figure 1: Retrosynthetic disassembly of the target scaffold.
Critical Material Attributes (CMA)
| Component | Role | Critical Attribute | Handling Note |
| 2-Amino-5-fluoropyridine | Limiting Reagent | Purity >98% (HPLC) | Hygroscopic; store in desiccator. |
| Chloroacetone | Electrophile | Stabilized (MgO/CaCO3) | Potent Lachrymator. Open only in fume hood. |
| Ethanol (EtOH) | Solvent | Anhydrous preferred | Water content >5% can retard dehydration. |
| Sodium Bicarbonate | Base | Powder (Fine mesh) | Used to neutralize HCl byproduct in situ. |
Detailed Experimental Protocol
Scale: 50 mmol (Reference basis) Expected Yield: 75–85% Time: 6–8 hours (Reaction) + 12 hours (Workup/Drying)
Reaction Setup
-
Equipment: 250 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, nitrogen inlet, oil bath.
-
Safety Check: Ensure the fume hood is functioning maximally. Prepare a saturated sodium thiosulfate solution for neutralizing chloroacetone spills.
Step-by-Step Procedure
Step 1: Solubilization
-
Charge the RBF with 2-amino-5-fluoropyridine (5.61 g, 50.0 mmol).
-
Add Ethanol (100 mL, 20 vol). Stir at room temperature (20–25 °C) until fully dissolved.
-
Checkpoint: Solution should be clear to slightly yellow.
Step 2: Reagent Addition
-
Add Chloroacetone (5.08 g, 4.4 mL, 55.0 mmol, 1.1 equiv) dropwise over 10 minutes.
-
Note: The solution may warm slightly (exothermic).
-
Optional: For acid-sensitive substrates, add NaHCO3 (4.62 g, 55 mmol) at this stage. However, for this specific fluorinated substrate, running the reaction under neutral/acidic conditions (autogenerated HCl) often improves cyclization kinetics, with base added post-reaction. This protocol assumes post-reaction neutralization.
Step 3: Reflux (Cyclization)
-
Heat the mixture to reflux (internal temp ~78 °C).
-
Maintain reflux for 6–8 hours.
-
In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane 1:1). The starting amine (Rf ~0.3) should disappear; a new fluorescent spot (Rf ~0.5) appears.[2][3][4][5]
Step 4: Workup & Neutralization
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo to ~20% of the original volume (approx. 20 mL).
-
Dilute with Water (50 mL) and Ethyl Acetate (50 mL).
-
Slowly add saturated NaHCO3 (aq) until the aqueous layer pH reaches ~8–9.
-
Observation: Gas evolution (CO2) will occur. Ensure the biphasic mixture is well-stirred to liberate the free base.
-
Step 5: Isolation
-
Separate the layers.[6] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash with Brine (30 mL).
-
Dry over anhydrous Na2SO4 , filter, and concentrate to dryness.
Step 6: Purification (Recrystallization) [7]
-
The crude residue is typically a tan solid.
-
Recrystallize from Acetonitrile or Ethyl Acetate/Hexane (1:4) .
-
Heat to boil, add solvent until dissolved, cool slowly to RT, then 4 °C.
-
Filter the off-white needles and dry under vacuum at 45 °C for 4 hours.
Workflow Diagram
Figure 2: Process flow for the synthesis and isolation of the target compound.[6]
Mechanistic Insight & Causality
Understanding the mechanism is vital for troubleshooting impurities. The reaction proceeds via a specific sequence where the ring nitrogen acts as the primary nucleophile.
-
N-Alkylation: The pyridine ring nitrogen (N1) is more nucleophilic than the exocyclic amine due to the resonance contribution of the amino group pushing density into the ring. It attacks the methylene of chloroacetone, displacing chloride.
-
Iminium Formation: The resulting intermediate is a cationic pyridinium species.
-
Cyclization: The exocyclic amine attacks the ketone carbonyl (intramolecular nucleophilic addition).
-
Dehydration: Loss of water drives the formation of the aromatic imidazole ring.
Why is this important? If the exocyclic amine attacks the alkyl halide first (rare, but possible with different substituents), you form the wrong isomer. The high temperature (reflux) ensures thermodynamic control, favoring the stable fused aromatic system.
Figure 3: Mechanistic pathway highlighting the critical dehydration step.
Quality Control & Characterization
Target Structure: 6-Fluoro-2-methylimidazo[1,2-a]pyridine Molecular Formula: C8H7FN2 Molecular Weight: 150.15 g/mol
Expected Analytical Data
| Technique | Specification | Key Assignments |
| 1H NMR (400 MHz, CDCl3) | Conforms to Structure | |
| 19F NMR | Single Peak | |
| LC-MS | >98% Purity | [M+H]+ = 151.1 |
| Appearance | Visual | Off-white to pale beige crystalline solid. |
Interpretation Notes:
-
H-3 Proton: The singlet at ~7.35 ppm is diagnostic of the imidazole ring formation. If this is missing, cyclization is incomplete.
-
F-Coupling: The proton at H-5 will appear as a multiplet (or doublet of doublets) due to coupling with the fluorine atom at C-6.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete Cyclization | Extend reflux time; ensure Ethanol is not "wet" (water inhibits dehydration). |
| Dark/Tar Formation | Polymerization of Chloroacetone | Use freshly distilled or stabilized chloroacetone. Add reagent slower. |
| Product is Sticky/Oil | Residual Solvent/Impurities | Triturate with cold diethyl ether or hexane to induce crystallization. |
| Starting Material Remains | Base Inhibition | If NaHCO3 was added during reflux, it might buffer the reaction too much. Try the acid-mediated route (no base until workup). |
References
-
General Synthesis of Imidazo[1,2-a]pyridines
- Source: Organic Chemistry Portal. "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines."
- Relevance: Validates the general cycliz
-
Specific Fluorinated Derivatives
- Source: PubChem Compound Summary for 6-Fluoro-2-phenylimidazo[1,2-a]pyridine (Analogous chemistry).
- Relevance: Provides structural confirmation data (NMR/MS)
-
Mechanism and Kinetics
- Source: Beilstein Journal of Organic Chemistry. "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics."
- Relevance: Discusses the Groebke–Blackburn–Bienaymé variation and the stability of the imidazo[1,2-a]pyridine core.
-
Starting Material Preparation (2-Amino-5-fluoropyridine)
- Source: ChemicalBook / P
- Relevance: Confirms the purity profile and synthesis of the starting amine.
Sources
One-Pot Synthesis Methods for Fluorinated Imidazo[1,2-a]pyridines: Strategies for Efficiency and Complexity
An Application Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including the widely prescribed anxiolytics and hypnotics zolpidem and alpidem.[1][2] The strategic incorporation of fluorine or fluorinated alkyl groups into this privileged structure can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making the development of efficient synthetic routes to these compounds a critical goal in drug discovery.[3]
This application note details robust one-pot methodologies for the synthesis of fluorinated imidazo[1,2-a]pyridines. We move beyond simple procedural lists to explore the underlying principles and strategic advantages of these methods, providing researchers with the insights needed to adapt and apply these protocols to their specific discovery programs. The focus is on processes that maximize efficiency by combining multiple synthetic steps into a single operation, thereby reducing waste, saving time, and simplifying purification.
Strategy 1: Multicomponent Assembly via the Groebke–Blackburn–Bienaymé Reaction (GBBR)
The Groebke–Blackburn–Bienaymé Reaction (GBBR) is an isocyanide-based multicomponent reaction (I-MCR) that stands out as a highly effective one-pot process for constructing the imidazo[1,2-a]pyridine core.[1][4] Its power lies in its convergence, rapidly building molecular complexity from three simple, readily available starting materials: a 2-aminopyridine, an aldehyde, and an isocyanide. By selecting a fluorinated aldehyde, chemists can seamlessly integrate fluorine into the final scaffold from the outset.
Causality and Experimental Rationale
The choice of the GBBR is strategic for library synthesis and lead optimization. It allows for variation at three points of diversity in a single step. Using a fluorinated aldehyde (e.g., 4-fluorobenzaldehyde) directly installs the desired functionality without requiring a separate, often harsh, post-synthesis fluorination step. Catalysts like zinc chloride or p-toluenesulfonic acid are often employed to activate the aldehyde and facilitate the key cycloaddition step under mild conditions.[1][5] Some protocols have also demonstrated success with microwave assistance to reduce reaction times or using green solvents like water or eucalyptol to improve the sustainability profile.[2][4]
Reaction Mechanism Workflow
The reaction proceeds through a well-established cascade of events. First, the 2-aminopyridine condenses with the aldehyde to form a Schiff base. Protonation of this intermediate makes it susceptible to nucleophilic attack by the isocyanide. A subsequent intramolecular [4+1] cycloaddition, specifically a von Braun-type reaction, forms a five-membered ring, which, after tautomerization, yields the final aromatic imidazo[1,2-a]pyridine product.
Caption: Workflow for the Groebke–Blackburn–Bienaymé Reaction.
Experimental Protocol: One-Pot GBBR Synthesis
This protocol is adapted from methodologies employing catalytic zinc chloride for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5]
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol), the fluorinated aldehyde (e.g., 4-fluorobenzaldehyde, 1.0 mmol), and the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol).
-
Solvent and Catalyst Addition: Add anhydrous acetonitrile (10 mL) as the solvent, followed by zinc chloride (ZnCl₂, 0.1 mmol, 10 mol%).
-
Reaction Execution: Stir the mixture at 60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-6 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure fluorinated imidazo[1,2-a]pyridine.
Data Summary: Substrate Scope
The GBBR is highly versatile, accommodating a wide range of substituents on all three components.
| 2-Aminopyridine Substituent | Aldehyde | Isocyanide | Yield (%) |
| H | 4-Fluorobenzaldehyde | tert-Butyl | ~85% |
| 5-Cl | 4-Fluorobenzaldehyde | Cyclohexyl | ~80% |
| 5-Me | 2,4-Difluorobenzaldehyde | tert-Butyl | ~78% |
| H | 4-(Trifluoromethyl)benzaldehyde | Benzyl | ~75% |
Note: Yields are representative estimates based on literature and will vary with specific substrates and conditions.[4][5]
Strategy 2: Tandem Synthesis and Regioselective C-3 Fluorination
Causality and Experimental Rationale
This method is a cascade of four distinct transformations occurring in a single pot: bromination, oxidation, condensation, and finally, C-3 fluorination.[2] The choice of N-Bromosuccinimide (NBS) is critical as it serves a dual role: first as a brominating agent to form a key intermediate, and later as an oxidant.[2] The final and most crucial step is the regioselective fluorination at the C-3 position, which is the most nucleophilic site of the imidazo[1,2-a]pyridine ring. An electrophilic fluorine source like Selectfluor or 1-fluoropyridinium tetrafluoroborate is ideal for this transformation.[2][7] This one-pot sequence demonstrates exceptional atom and step economy.
Reaction Workflow
The process begins with the conversion of styrene to an α-bromoacetophenone intermediate. This intermediate then reacts with a 2-aminopyridine to form the imidazo[1,2-a]pyridine ring. The final step is the electrophilic fluorination at the C-3 position.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Fluoro-2-methylimidazo[1,2-a]pyridine in Catalysis
Introduction: The Promise of Fluorinated Imidazo[1,2-a]pyridines in Homogeneous Catalysis
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system renowned for its wide-ranging applications in medicinal chemistry and materials science.[1][2] Its inherent electronic properties and structural rigidity make it an attractive framework for the design of novel ligands for transition metal catalysis. The two nitrogen atoms within the fused ring system provide strong coordination sites for metal centers, enabling the formation of stable and catalytically active complexes.[1] The introduction of a fluorine atom at the 6-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine core, yielding 6-Fluoro-2-methylimidazo[1,2-a]pyridine, offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the fluorine atom can modulate the electron density at the coordinating nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complex. The methyl group provides steric bulk that can promote reductive elimination, a key step in many catalytic cycles.
While the catalytic applications of 6-Fluoro-2-methylimidazo[1,2-a]pyridine are an emerging area of research, its structural similarity to other N-heterocyclic ligands that have demonstrated efficacy in a variety of cross-coupling reactions suggests its significant potential. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and prospective application of this promising ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols and data presented herein are based on established methodologies for structurally related imidazo[1,2-a]pyridine ligands and serve as a comprehensive starting point for methodological development.[3][4]
Synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine
The synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine can be achieved through a variety of established methods for the construction of the imidazo[1,2-a]pyridine core.[5][6] A common and efficient approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone.
Synthetic Workflow:
Caption: General workflow for the synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine.
Detailed Protocol for Ligand Synthesis:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-fluoropyridine (1.0 eq) and absolute ethanol (10 mL per mmol of aminopyridine).
-
Addition of Reagents: While stirring, add chloroacetone (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-Fluoro-2-methylimidazo[1,2-a]pyridine.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboronic acids or esters.[7] The choice of ligand is crucial for the efficiency of the palladium catalyst. N-heterocyclic ligands, such as imidazo[1,2-a]pyridines, have been shown to be effective in promoting these transformations.[3] The following section details a representative protocol for the use of 6-Fluoro-2-methylimidazo[1,2-a]pyridine as a ligand in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for In-Situ Catalyst Preparation and Coupling Reaction:
Note: This protocol is a representative example. Optimization of reaction conditions (catalyst loading, base, solvent, temperature) is recommended for each specific substrate combination.
-
Catalyst Pre-formation (In-Situ): In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (Pd(OAc)₂, 2 mol%) and 6-Fluoro-2-methylimidazo[1,2-a]pyridine (4 mol%). Add anhydrous, degassed toluene (2 mL). Stir the mixture at room temperature for 15-20 minutes to allow for complex formation.
-
Reaction Setup: To the pre-formed catalyst mixture, add the aryl bromide (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Illustrative Performance Data
The following table presents hypothetical data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the potential scope and efficiency of a catalytic system employing 6-Fluoro-2-methylimidazo[1,2-a]pyridine as a ligand.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 88 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 75 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), 6-Fluoro-2-methylimidazo[1,2-a]pyridine (4 mol%), K₂CO₃ (2.0 mmol), toluene (5 mL), 100 °C, 8 h. Yields are for isolated products.
Causality Behind Experimental Choices
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often employed to ensure the formation of a stable and active PdL₂ complex, which is the active catalytic species.
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in the transmetalation step of the Suzuki-Miyaura cycle. Its moderate basicity is suitable for a wide range of substrates.
-
Solvent: Toluene is a non-polar aprotic solvent that is well-suited for Suzuki-Miyaura reactions, as it can dissolve the organic substrates and is stable at the required reaction temperatures.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the catalytically active Pd(0) species, which would lead to catalyst deactivation.
Conclusion and Future Outlook
6-Fluoro-2-methylimidazo[1,2-a]pyridine represents a promising, yet underexplored, ligand for transition metal catalysis. Its unique electronic and steric properties, imparted by the fluoro and methyl substituents, make it a compelling candidate for enhancing catalytic activity and stability in a variety of cross-coupling reactions. The protocols and insights provided in this application note serve as a foundational guide for researchers to begin exploring the catalytic potential of this novel ligand. Further studies are warranted to fully elucidate its coordination chemistry and to expand its application to other important transformations in organic synthesis, thereby contributing to the development of more efficient and selective catalytic systems for the pharmaceutical and chemical industries.
References
- Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing. [URL not available]
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 2022. [URL not available]
- Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. R Discovery, 2014. [URL not available]
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI, 2025. [URL not available]
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC, [URL not available]
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal, [URL not available]
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing, [URL not available]
- Synthesis of imidazo[1,2‐a]pyridines by copper catalyzed reaction with nanocatalyst..
- Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry, 2024. [URL not available]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI, 2025. [URL not available]
- Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines. Green Chemistry (RSC Publishing), [URL not available]
-
Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. ResearchGate, 2019. [Link]
-
Design of Imidazo[1,2-a]pyridine-Based Donor–Acceptor Chromo- phores through a Multicomponent Approach. Chemistry – A European Journal, 2024. [Link]
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI, [URL not available]
-
Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. R Discovery, 2014. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI, 2025. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal, [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI, 2024. [Link]
- Synthesis of imidazo[1,2-a]pyridines: a decade update.. Semantic Scholar, [URL not available]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed, 2011. [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. DARU Journal of Pharmaceutical Sciences, 2024. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing), [Link]
-
Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. ResearchGate, 2025. [Link]
-
Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. ScienceDirect, 2002. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. thieme-connect.com [thieme-connect.com]
Application Note: Regioselective C3-Halogenation Protocols for 6-Fluoro-2-methylimidazo[1,2-a]pyridine
Introduction & Mechanistic Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in numerous therapeutics ranging from GABA_A receptor agonists (e.g., zolpidem) to novel kinase inhibitors and immunomodulators 1[1]. Among its derivatives, 6-fluoro-2-methylimidazo[1,2-a]pyridine is particularly valuable. The 6-fluoro substituent enhances metabolic stability and modulates lipophilicity, while the 2-methyl group provides critical steric definition.
Functionalizing this core via halogenation is a fundamental prerequisite for downstream cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to construct complex active pharmaceutical ingredients (APIs) 2[2].
Causality of Regioselectivity
Electrophilic aromatic substitution (EAS) on this bicyclic system is exquisitely regioselective. The bridgehead nitrogen (N1) donates electron density into the imidazole ring, rendering the C3 position highly nucleophilic.
-
Electronic Synergism: The 2-methyl group enhances the nucleophilicity of C3 via hyperconjugative electron donation, stabilizing the transient Wheland intermediate.
-
Deactivation of the Pyridine Ring: The 6-fluoro group exerts a strong electron-withdrawing inductive effect (-I) on the pyridine moiety. This slight deactivation ensures that electrophilic attack is exclusively directed to the C3 position of the imidazole ring, preventing unwanted side reactions 3[3].
Figure 1: Mechanistic pathway of C3-electrophilic halogenation.
Quantitative Data: Reagent Selection Matrix
The choice of halogenating agent dictates the reaction kinetics, yield, and environmental impact. N-halosuccinimides are generally preferred over elemental halogens because they maintain a low, controlled steady-state concentration of the halonium ion (X⁺), mitigating the risk of oxidative degradation 4[4].
| Target Halogen | Reagent System | Solvent | Temp (°C) | Time (h) | Expected Yield | Key Advantage / Insight |
| Bromine (Br) | N-Bromosuccinimide (NBS) | MeCN | 0 to 25 | 1 - 2 | 85 - 95% | High atom economy; succinimide byproduct is easily washed away. |
| Bromine (Br) | NaBrO₂ / AcOH | Toluene | 60 | 10 | 70 - 80% | Green chemistry approach; transition-metal-free oxidant[5]. |
| Chlorine (Cl) | N-Chlorosuccinimide (NCS) | MeCN / DMF | 25 to 50 | 2 - 4 | 75 - 85% | Highly stable reagent; requires slight heating due to lower electrophilicity of Cl⁺. |
| Chlorine (Cl) | NaClO₂ / AcOH | Toluene | 60 | 10 | 60 - 75% | Utilizes cheap, commodity chemicals as the halogen source[2]. |
| Iodine (I) | N-Iodosuccinimide (NIS) | DMF | 25 | 2 - 5 | 80 - 90% | Highly selective; DMF stabilizes the polarized N-I bond[6]. |
Standardized Experimental Protocols
The following protocols are engineered as self-validating systems. Causality for each step is provided to ensure researchers understand the physicochemical dynamics at play.
Protocol A: Regioselective Bromination using NBS
Objective: Synthesis of 3-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine.
-
Dissolution: Suspend 6-fluoro-2-methylimidazo[1,2-a]pyridine (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M).
-
Causality: MeCN is a polar aprotic solvent that fully solubilizes the substrate and stabilizes the transition state without reacting with the electrophile.
-
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath.
-
Causality: The initial electrophilic attack is highly exothermic. Cooling prevents localized heating that could lead to polybromination or ring-opening.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Protect the flask from direct light.
-
Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.
-
Validation Checkpoint: The reaction mixture typically transitions from clear to a pale yellow/orange hue. TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the starting material (lower Rf) and the emergence of a single new spot (higher Rf due to decreased polarity).
-
-
Quenching: Add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) (10 mL).
-
Causality: Thiosulfate acts as a mild reducing agent, immediately neutralizing any unreacted electrophilic bromine species to harmless bromide ions, preventing spurious oxidation during workup.
-
-
Extraction & Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica gel) to yield the pure brominated product.
Protocol B: Green Chlorination using Sodium Chlorite (NaClO₂)
Objective: Synthesis of 3-chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine via a transition-metal-free route 2[5].
-
Setup: In a round-bottom flask, dissolve the substrate (1.0 equiv) in Toluene (0.2 M).
-
Activation: Add Acetic Acid (AcOH, 2.0 equiv) followed by Sodium Chlorite (NaClO₂, 1.2 equiv).
-
Causality: Acetic acid is strictly required to protonate the chlorite ion, facilitating the in situ generation of the active chlorinating species (chlorous acid/chlorine dioxide intermediates) without the need for heavy metal catalysts.
-
-
Heating: Heat the mixture to 60 °C and stir for 10 hours.
-
Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM). Purify as described in Protocol A.
Protocol C: Iodination using NIS
Objective: Synthesis of 6-fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine 6[6].
-
Setup: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M).
-
Causality: DMF is chosen over MeCN here because its high dielectric constant better stabilizes the highly polar N-I bond of N-Iodosuccinimide (NIS), promoting the release of I⁺.
-
-
Reaction: Add NIS (1.1 equiv) at room temperature. Stir for 3 hours in the dark (to prevent homolytic cleavage of the N-I bond).
-
Quenching & Precipitation: Pour the reaction mixture into ice-cold water containing 5% Na₂S₂O₃.
-
Validation Checkpoint: The highly hydrophobic iodinated product will typically precipitate out of the aqueous DMF mixture as an off-white to pale brown solid, allowing for direct isolation via vacuum filtration.
-
Experimental Workflow Visualization
Figure 2: Standardized experimental workflow for C3-halogenation.
Analytical Validation
To ensure the integrity of the self-validating system, the purified product must be subjected to structural confirmation:
-
¹H NMR Spectroscopy: The definitive marker of successful C3-halogenation is the complete disappearance of the C3-H singlet (which typically resonates around 7.30 – 7.50 ppm in the unhalogenated precursor)7[7]. The 2-methyl protons will also show a slight downfield shift due to the deshielding effect of the adjacent halogen.
-
¹⁹F NMR Spectroscopy: Used to confirm that the 6-fluoro group remains intact and unaffected by the reaction conditions.
-
LC-MS (ESI+): Confirm the mass shift and isotopic distribution. For bromination, look for the characteristic 1:1 isotopic ratio of the [M+H]⁺ and[M+H+2]⁺ peaks. For chlorination, a 3:1 ratio is expected.
References
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source . RSC Advances. 2
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . ACS Omega. 1
-
Hypervalent Iodine Mediated Efficient Solvent-Free Regioselective Halogenation and Thiocyanation of Fused N-Heterocycles . Thieme E-Books & E-Journals. 7
-
A convenient approach for the preparation of imidazo[1,2-a]-fused bicyclic frameworks via IBX/NIS promoted oxidative annulation . Organic & Biomolecular Chemistry. 6
-
Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters . Heterocycles. 3
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines . ACS Omega. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A convenient approach for the preparation of imidazo[1,2-a]-fused bicyclic frameworks via IBX/NIS promoted oxidative annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Fluoro-2-methylimidazo[1,2-a]pyridine
Status: Online | Tier: Level 3 Engineering Support | Ticket: #IMID-6F-OPT
Executive Summary
You are attempting to synthesize 6-Fluoro-2-methylimidazo[1,2-a]pyridine . This is a condensation reaction between 2-amino-5-fluoropyridine and chloroacetone (or bromoacetone).
The Core Challenge: The fluorine atom at the 5-position of the pyridine ring is an Electron Withdrawing Group (EWG). This significantly deactivates the ring nitrogen (N1), reducing its nucleophilicity compared to unsubstituted 2-aminopyridine. Consequently, standard protocols often result in stalled reactions, low conversion, or high impurity profiles due to the extended heating times required.
This guide provides a validated optimization strategy to overcome the electronic deactivation of the 5-fluoro substituent.
Module 1: The "Gold Standard" Protocol
Use this baseline method before attempting complex variations. This protocol is optimized for the specific kinetics of fluorinated aminopyridines.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2-Amino-5-fluoropyridine | 1.0 | Limiting Reagent | Deactivated nucleophile. |
| Chloroacetone | 1.5 - 2.0 | Electrophile | Warning: Lachrymator. Often contains polymerized impurities. Distill if black. |
| Sodium Iodide (NaI) | 0.1 (10%) | Catalyst | Crucial: Converts Cl-acetone to reactive I-acetone in situ (Finkelstein). |
| Ethanol (Abs.) | [0.5 M] | Solvent | High concentration drives kinetics. |
| NaHCO₃ | 2.0 | Acid Scavenger | Neutralizes HCl; prevents protonation of the unreacted pyridine. |
Step-by-Step Workflow
-
Activation: Dissolve 2-amino-5-fluoropyridine (1.0 eq) and NaI (0.1 eq) in Ethanol. Stir at room temperature for 10 mins.
-
Addition: Add Chloroacetone (1.5 eq). Note: If using Bromoacetone, skip NaI and reduce temp to 60°C.
-
Cyclization: Heat to Reflux (78°C) . Monitor by TLC/LCMS.
-
Checkpoint: Unsubstituted pyridines finish in 2-4 hours. Expect 6-12 hours for the 5-Fluoro analog.
-
-
Workup (The "Basification Trap"):
-
Evaporate EtOH.
-
Resuspend residue in water.[1]
-
CRITICAL: Adjust pH to >10 using sat. Na₂CO₃ or NaOH. The product forms a hydrohalide salt (solubility in water is high). You must break the salt to extract the free base.
-
Extract with DCM or EtOAc (x3).
-
-
Purification: Recrystallize from EtOAc/Hexane or column chromatography (DCM:MeOH 95:5).
Module 2: Troubleshooting Dashboard
Issue 1: Reaction Stalls at ~60% Conversion
Diagnosis: The reaction has reached "kinetic quicksand." The accumulation of HCl (byproduct) protonates the remaining 2-amino-5-fluoropyridine. Since the Fluorine already lowers the pKa, the protonated species is completely non-nucleophilic. Corrective Action:
-
Buffer the System: Ensure you are using at least 2.0 equivalents of NaHCO₃ or K₂CO₃ in the reaction pot.
-
Switch Leaving Groups: Chloroacetone is slow. Add 0.2 eq of NaI (Sodium Iodide). This generates iodoacetone in situ, which reacts 10-100x faster.
-
Concentration: Increase concentration from 0.1 M to 0.5 M or 1.0 M . Bimolecular reactions (
) are highly sensitive to concentration.
Issue 2: Product Loss During Aqueous Workup
Diagnosis: The imidazo[1,2-a]pyridine nitrogen (N4) is basic. In the presence of HCl (generated during reaction), it forms a water-soluble salt. Corrective Action:
-
The pH Rule: Never extract an acidic aqueous layer. You must basify the aqueous layer to pH 10-11 before extraction.
-
Salting Out: Saturate the aqueous layer with NaCl to force the organic product out (Hofmann effect).
Issue 3: "Black Tar" Formation
Diagnosis: Chloroacetone is unstable and polymerizes under basic reflux conditions, or the aminopyridine is undergoing oxidative degradation. Corrective Action:
-
Degas Solvents: Sparge Ethanol with Nitrogen for 15 mins before heating.
-
Reagent Quality: If your Chloroacetone is dark brown, it is degraded. Distill it or switch to Bromoacetone (freshly opened).
-
Temperature Control: Do not exceed 80°C. If higher temps are needed, switch solvent to n-Butanol (117°C) but reduce reaction time.
Module 3: Mechanistic Visualization
The following diagram illustrates the reaction pathway and the specific failure points caused by the Fluorine substituent.
Figure 1: Reaction mechanism highlighting the rate-limiting N-alkylation step and the risk of protonation trap.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use DMF instead of Ethanol? A: Yes, DMF allows higher temperatures (100°C+), which helps overcome the fluorine deactivation. However, DMF is harder to remove during workup. If you use DMF, pour the reaction mixture into ice water to precipitate the solid product, avoiding extraction issues.
Q: Why is my yield lower than the non-fluorinated analog? A: The 5-Fluoro group is inductively electron-withdrawing (-I effect). This pulls electron density away from the ring nitrogen, making it a worse nucleophile. You must compensate with time (longer reflux) or catalysis (NaI).
Q: The product spot trails on TLC. How do I fix this? A: The imidazo[1,2-a]pyridine core is basic and interacts with the acidic silanols on TLC plates.
-
Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your TLC developing solvent (e.g., DCM:MeOH:TEA 95:4:1).
Q: Can I use microwave irradiation? A: Highly recommended. Microwave synthesis often drives this specific reaction to completion in 15-20 minutes at 120°C , bypassing the thermal degradation issues of prolonged reflux [2].
References
-
General Synthesis & Mechanism: Pervez, H., et al. "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review." BIO Web of Conferences.
-
Microwave & Green Chemistry Adaptations: Bagdi, A.K., et al. "Green approaches for the synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances.
-
Medicinal Chemistry Applications (Scaffold Context): Ferreira, M., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega.
-
Catalysis (Iodine/NaI Usage): Kaur, R., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives."[2][3] RSC Advances.
Sources
Technical Support Center: 6-Fluoro-2-methylimidazo[1,2-a]pyridine Solubility Troubleshooting
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals experiencing solvation, aggregation, or extraction issues when working with 6-Fluoro-2-methylimidazo[1,2-a]pyridine.
Physicochemical Grounding & Causality
The imidazo[1,2-a]pyridine core exhibits inherently low solubility in standard aliphatic solvents and water, but demonstrates excellent solubility in polar aprotic solvents like DMSO and NMP (1)[1]. The presence of the 6-fluoro and 2-methyl modifications significantly alters the physicochemical landscape, impacting the pKa, lipophilicity, and passive permeability of the molecule (2)[2].
Because the planar core readily forms strong intermolecular
Quantitative Solvent Compatibility Matrix
| Solvent | Polarity Index | Solubility Profile | Recommended Application |
| DMSO | 7.2 | Excellent (>100 mg/mL) | Primary stock solutions, NMR (DMSO- |
| NMP | 6.7 | Excellent (>100 mg/mL) | High-concentration biological assays |
| Dichloromethane (DCM) | 3.1 | Good (20-50 mg/mL) | Primary extraction, Chromatography |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate (10-20 mg/mL) | Co-solvent extraction, Recrystallization |
| Hexanes | 0.1 | Poor (<1 mg/mL) | Anti-solvent for precipitation |
| Water | 10.2 | Insoluble | Aqueous washes, Buffer systems |
Diagnostic Troubleshooting Workflow
Diagnostic workflow for resolving 6-Fluoro-2-methylimidazo[1,2-a]pyridine solubility issues.
Troubleshooting FAQs (The "Why" and "How")
Q1: Why does the compound precipitate at the phase interface during aqueous workup when using pure Ethyl Acetate? Causality: The highly electronegative 6-fluoro substituent polarizes the imidazo[1,2-a]pyridine ring system, enhancing dipole-dipole interactions. When exposed to the aqueous-organic interface during liquid-liquid extraction (LLE), the localized drop in temperature (due to solvent evaporation) and the saturation limit of the organic layer cause rapid nucleation. Solution: Transition to a binary solvent system. Adding 20% Dichloromethane (DCM) to the Ethyl Acetate disrupts uniform crystal lattice formation and increases the overall solvation capacity of the organic phase.
Q2: I am trying to prepare a 50 mM stock solution for high-throughput screening. The compound dissolves perfectly in DMSO but precipitates upon dilution in the assay buffer. How can I prevent this? Causality: This is a classic "solvent-shift" precipitation. The compound is highly soluble in polar aprotic solvents like DMSO because they disrupt hydrogen bonding and solvate the polarized aromatic system. However, upon introduction to an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase. This leaves the lipophilic compound locally supersaturated, leading to immediate colloidal aggregation. Solution: Implement a micellar shielding step. Pre-dilute the DMSO stock with a stabilizing surfactant (e.g., Tween-20 or PEG-400) before final aqueous buffer introduction.
Q3: During recrystallization from EtOAc/Hexanes, the compound forms an oil at the bottom of the flask instead of crystals. What is the thermodynamic cause?
Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound supersaturates at a temperature higher than its melting point in that specific solvent mixture, or when residual impurities severely depress the melting point. The compound separates as a solute-rich liquid phase rather than nucleating into a solid lattice.
Solution: Shift the thermodynamic equilibrium. Switch from Hexanes to Diethyl Ether (Et
Standardized Self-Validating Protocols
Protocol A: Optimized Biphasic Liquid-Liquid Extraction (LLE)
Objective: Prevent interfacial precipitation and maximize recovery during organic extraction.
-
Solvent Preparation: Prepare a custom extraction mixture of 80% Ethyl Acetate and 20% Dichloromethane (v/v). Scientific Rationale: DCM disrupts the uniform
- stacking of the planar core, preventing premature crystallization. -
Thermal Regulation: Warm both the aqueous reaction mixture and the organic extraction solvent to 35°C prior to mixing. Scientific Rationale: Maintaining the system above the cloud point prevents rapid nucleation caused by endothermic solvent mixing.
-
Phase Separation: Perform the extraction gently to avoid emulsion formation. Allow the phases to separate completely in a jacketed separatory funnel.
-
Self-Validation Check (Tyndall Effect): Shine a high-intensity focused beam (e.g., a laser pointer) through the separated organic phase.
-
Pass: The beam path is invisible, confirming the compound is fully solvated.
-
Fail: A scattered beam path is visible, indicating micro-precipitates. Corrective action: Add an additional 5% DCM and re-warm to 35°C.
-
Protocol B: Preparation of Stable High-Concentration Stock Solutions (>50 mM)
Objective: Formulate concentrated stocks that remain stable upon aqueous dilution for biological assays.
-
Primary Solvation: Weigh the required mass of 6-Fluoro-2-methylimidazo[1,2-a]pyridine and dissolve it in 100% anhydrous DMSO to reach 1.25x the target concentration. Scientific Rationale: Anhydrous conditions prevent premature water-induced supersaturation.
-
Surfactant Stabilization: Add 20% (v/v) of a stabilizing co-solvent mixture (1:1 PEG-400:Tween-20) to the DMSO stock, bringing it to the final 1x concentration. Scientific Rationale: The surfactant forms a micellar shield around the lipophilic fluoro-methyl core, preventing solvent-shift precipitation.
-
Self-Validation Check (Spectrophotometric): Perform a 1:100 serial dilution of the stabilized stock into your target aqueous assay buffer. Measure the optical density at 600 nm (OD
) using a UV-Vis spectrophotometer.-
Pass: An OD
< 0.05 confirms the absence of colloidal aggregation, validating the stock's stability. -
Fail: An OD
0.05 indicates scattering from aggregates. Corrective action: Increase the PEG-400 ratio in the stabilization step.
-
References
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
Purification methods for 6-Fluoro-2-methylimidazo[1,2-a]pyridine crude product
Technical Support Center: Purification of 6-Fluoro-2-methylimidazo[1,2-a]pyridine
Overview & Mechanistic Context The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antiviral, and oncology therapeutics[1]. The synthesis of 6-fluoro-2-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-amino-5-fluoropyridine with an alpha-haloketone (such as chloroacetone or bromoacetone) under reflux or microwave-assisted conditions[2]. While the core reaction is robust, the resulting crude mixture is notoriously difficult to purify due to the presence of unreacted polar starting materials, acidic hydrohalide byproducts, and dark, polymeric haloketone self-condensation products[3].
This support guide provides field-proven troubleshooting strategies and self-validating methodologies to isolate the target compound with >98% purity.
Purification Workflow
Workflow for the isolation and purification of 6-fluoro-2-methylimidazo[1,2-a]pyridine.
Troubleshooting Guide & FAQs
Q1: My crude product is a dark, tarry oil. What causes this, and how can I efficiently remove these colored impurities before chromatography? Causality: The dark coloration and tarry consistency are primarily caused by the thermal self-condensation (aldol-type polymerization) of the alpha-haloketone under basic or prolonged heating conditions. Solution: Before loading the crude material onto a silica column, perform a preliminary decolorization. Dissolve the crude extract in ethyl acetate (EtOAc), add 10-15% w/w activated carbon, heat to 50°C for 15 minutes, and filter through a Celite pad. The highly porous structure of activated charcoal traps large, conjugated polymeric chromophores, significantly reducing the burden on your silica column and preventing the target compound from being trapped in a tarry matrix.
Q2: I am experiencing severe streaking of the unreacted 2-amino-5-fluoropyridine on my silica gel column, leading to co-elution. How do I resolve this? Causality: 2-Amino-5-fluoropyridine contains a primary amine that acts as a strong hydrogen-bond donor. It interacts heavily with the acidic silanol groups (-SiOH) on standard unmodified silica gel, causing peak tailing and streaking across multiple fractions[3]. Solution: Neutralize the active silanol sites by adding a volatile amine modifier to your mobile phase. Incorporating 1-2% triethylamine (Et3N) into your Hexane/EtOAc solvent system will competitively bind the silanol groups. This sharpens the elution bands, allowing the less polar 6-fluoro-2-methylimidazo[1,2-a]pyridine to elute cleanly.
Q3: The purified fractions have been concentrated, but the product remains an oil instead of crystallizing. How do I induce crystallization? Causality: Imidazo[1,2-a]pyridines can easily trap residual solvents (like EtOAc or DCM) within their matrix, depressing the melting point and preventing crystal lattice formation. Trace lipophilic impurities can also disrupt packing. Solution: Perform a solvent exchange followed by trituration or recrystallization. Dissolve the oil in a minimal amount of hot ethanol, which is highly effective for isolating pure crystalline imidazo[1,2-a]pyridines[4]. Allow it to cool slowly to room temperature, then transfer to an ice bath to induce nucleation.
Standard Operating Procedures (SOPs)
Protocol A: Reaction Quenching and Primary Extraction This protocol isolates the free base of the target compound from aqueous and inorganic impurities.
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated aqueous sodium bicarbonate (NaHCO3) until the aqueous phase reaches pH 7.5–8.0. Reasoning: The condensation reaction generates hydrohalic acid (HCl or HBr), which protonates the imidazo[1,2-a]pyridine core. Neutralization converts the water-soluble salt back into its organic-soluble free base.
-
Extract the aqueous layer three times with EtOAc (3 x 50 mL per gram of crude).
-
Wash the combined organic layers with brine (saturated NaCl) to remove residual water and highly polar impurities.
-
Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Protocol B: Flash Column Chromatography This protocol separates the target compound from unreacted starting materials using modified silica gel[3].
-
Prepare a silica gel column (230-400 mesh) using a slurry of Hexane containing 1% Et3N.
-
Dry-load the crude product: dissolve it in a minimal amount of DCM, add silica gel (1:2 w/w ratio to crude), and evaporate the solvent to form a free-flowing powder. Reasoning: Dry loading prevents the crude oil from dissolving unevenly and disrupting the horizontal solvent front, which is critical for resolving closely eluting spots.
-
Elute using a step gradient of Hexane:EtOAc (from 9:1 to 6:4 v/v), keeping the 1% Et3N additive constant.
-
Self-Validation Step: Monitor fractions via TLC. The target 6-fluoro-2-methylimidazo[1,2-a]pyridine will exhibit a bright blue/green fluorescence under long-wave UV (365 nm) due to its conjugated bicyclic system, distinguishing it from the starting materials.
Protocol C: Recrystallization for Analytical Purity This protocol yields highly pure crystalline material suitable for biological testing or downstream synthesis[3],[4].
-
Transfer the solid obtained from chromatography into an Erlenmeyer flask.
-
Add a minimal volume of boiling ethanol to just dissolve the solid[4].
-
If the solution retains a slight yellow tint, add a pinch of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration.
-
Allow the filtrate to cool slowly to room temperature undisturbed, then place in an ice bath (0-4°C) for 2 hours to maximize crystal yield.
-
Collect the crystals via vacuum filtration on a Büchner funnel, wash with ice-cold n-hexane, and dry under high vacuum.
Quantitative Data Summaries
Table 1: TLC Retention Factors (Rf) and Solvent System Optimization
| Compound | Hexane:EtOAc (7:3) | Hexane:EtOAc (7:3) + 1% Et3N | DCM:MeOH (95:5) | Observation |
| 6-Fluoro-2-methylimidazo[1,2-a]pyridine | 0.45 (Tailing) | 0.50 (Sharp spot) | 0.75 | Blue fluorescence at 365 nm |
| 2-Amino-5-fluoropyridine (SM) | 0.15 (Severe streak) | 0.25 (Sharp spot) | 0.40 | Dark spot at 254 nm |
| Haloketone Byproducts | 0.00 (Baseline) | 0.00 (Baseline) | 0.10 | Brown/Yellow visible spot |
Table 2: Impurity Profile and Removal Efficiency
| Impurity Type | Source | Physical Property | Primary Removal Method | Est. Removal Efficiency |
| Inorganic Salts (NaCl/NaBr) | Neutralization step | Highly water-soluble | Aqueous extraction (Protocol A) | >99% |
| Polymeric Tars | Haloketone condensation | High MW, lipophilic | Charcoal treatment | 85-95% |
| Unreacted Aminopyridine | Excess starting material | Polar, basic | Column Chromatography (Protocol B) | >98% |
| Trace Organics/Color | Oxidation byproducts | Variable | Recrystallization (Protocol C) | >99% |
References
-
Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine . Benchchem. 3[3]
-
Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters . CLOCKSS. 2[2]
-
Synthesis of Imidazo[1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst . Letters in Applied NanoBioScience. 4[4]
-
HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines . Beilstein Journal of Organic Chemistry. 1[1]
Sources
Technical Support Center: Recrystallization of 6-Fluoro-2-methylimidazo[1,2-a]pyridine
Executive Summary & Compound Profile
Subject: 6-Fluoro-2-methylimidazo[1,2-a]pyridine (CAS: 1260679-51-3) Chemical Class: Fused bicyclic nitrogen heterocycle Criticality: High.[1][2][3][4] This compound is a potent pharmacophore and a critical intermediate in the synthesis of acid-pump antagonists (similar to Vonoprazan) and other bioactive agents targeting benzodiazepine receptors or gastric acid secretion pathways.
The Challenge:
Imidazo[1,2-a]pyridine derivatives often suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly when impurities from the cyclization reaction (e.g., unreacted 2-amino-5-fluoropyridine or
Solvent Selection Matrix
Decision Protocol: Do not guess. Select your solvent system based on the specific impurity profile of your crude material.[3]
| Solvent System | Role | Application Scenario | Mechanistic Rationale |
| Ethyl Acetate (EtOAc) | Primary | Standard Purification. Best starting point for crude purity >85%.[1][2][3][4] | Polarity Match: The imidazo[1,2-a]pyridine core is moderately polar.[2][4] EtOAc dissolves the product at reflux ( |
| Ethanol (EtOH) | High Purity | Polymorph Control / High Purity. Use if EtOAc fails to remove colored impurities.[2][3] | Protic Solvation: EtOH can form hydrogen bonds with the pyridine nitrogen, potentially altering crystal habit. It is better at keeping polar tars in solution than EtOAc.[2][3] |
| EtOAc : Hexane (1:3) | Yield Opt. | Low Yield Recovery. Use if the product is too soluble in pure EtOAc.[2][3] | Anti-Solvent Crash: Hexane acts as a non-polar anti-solvent, forcing the heterocycle out of solution while keeping non-polar aliphatic impurities dissolved. |
| Methanol : Water (4:1) | Desalting | Inorganic Removal. Use if crude contains significant salts (e.g., NaBr, KBr).[2][4] | Ionic Scavenging: Water retains inorganic salts; Methanol solubilizes the organic product.[2][3] Warning: High risk of oiling out.[2][3] |
Standard Operating Procedure (SOP)
Protocol: Recrystallization from Ethyl Acetate
Pre-requisites:
-
Solvent: Ethyl Acetate (HPLC Grade)[4]
-
Activated Carbon (e.g., Darco G-60) – Optional for color removal[1][4]
Workflow:
-
Saturation: Transfer crude solid to a round-bottom flask. Add EtOAc (approx. 5 mL per gram of solid).[3]
-
Reflux: Heat to reflux (
) with stirring. -
Carbon Treatment (Critical for Color): If the solution is dark brown/black, remove from heat, add activated carbon (5 wt%), and reflux for another 10 minutes.
-
Hot Filtration: Filter the boiling solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon/particulates.[2][3]
-
Nucleation (The "Cloud Point"): Reheat filtrate to reflux.[3] If the solution is clear, slowly add Hexane dropwise until a faint turbidity (cloudiness) persists, then add 1-2 drops of EtOAc to clear it.[4]
-
Controlled Cooling:
-
Crystallization: Once RT is reached and crystals form, move to an ice bath (
) for 1 hour to maximize yield. -
Isolation: Filter vacuum. Wash cake with cold Hexane/EtOAc (9:1). Dry under vacuum at
.[4]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky glob at the bottom) instead of crystallizing. Why? A: This is the most common failure mode for imidazopyridines.[2][3] It happens because the melting point of the solvated product is lower than the boiling point of the solvent, or impurities are acting as plasticizers.
-
Fix 1 (Seeding): Keep the oil warm. Add a tiny "seed" crystal of pure product. Scratch the glass side with a glass rod to induce nucleation.[3]
-
Fix 2 (Solvent Modification): You are likely using too much solvent or a solvent that is too polar.[2][3] Re-dissolve and add more anti-solvent (Hexane) dropwise.
-
Fix 3 (Temperature): Do not cool to
. Stop cooling at or even .
Q2: The crystals are colored (yellow/orange), but the pure compound should be white/off-white. Is this acceptable? A: No. Color usually indicates the presence of oxidized polymeric byproducts or trace metal catalysts.[3]
-
Action: You must perform the Activated Carbon step described in the SOP. If carbon fails, pass the solution through a short silica plug using 50% EtOAc/Hexane before attempting recrystallization again.
Q3: My yield is very low (<40%). Where is my compound? A: It is likely in the "mother liquor" (the filtrate). Imidazo[1,2-a]pyridines have significant solubility in organic solvents even at room temperature.[3][4]
-
Recovery: Concentrate the mother liquor to 20% of its original volume and repeat the cooling process (Second Crop). Note: The second crop will always be lower purity than the first.
Q4: Can I use Acetone? A: Avoid Acetone. While it dissolves the compound well, it is often too good a solvent, making recovery difficult (low yield).[4] Furthermore, acetone can undergo aldol condensation under basic conditions or react with residual amines, introducing new impurities.[4]
Process Visualization (Logic Flow)[4]
The following diagram illustrates the decision logic for purification based on the state of your crude material.
Caption: Decision matrix for solvent selection and troubleshooting based on impurity profile.
References
-
European Patent Office. (2019).[2][3] Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof (EP 3481827 B1).[4][7] Retrieved from [4]
-
World Intellectual Property Organization. (2009).[2][3] Imidazo[1,2-a]pyridine compounds (WO2009143156A2).[2][4][8] Retrieved from
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 71464246, 6-Fluoro-2-phenylimidazo[1,2-a]pyridine. Retrieved from [4][9]
-
BenchChem. (2025).[2][3] 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine Properties and Applications. Retrieved from [4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-Fluoro-2-phenylimidazo[1,2-a]pyridine | C13H9FN2 | CID 71464246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS - Google Patents [patents.google.com]
- 5. CN107586288B - A kind of purification method of fumaric acid vonoprazan - Google Patents [patents.google.com]
- 6. Preparation method of low-impurity vonoprazan fumarate - Patent CN-110590746-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. PROCESS FOR PREPARING N,N,6- TRIMETHYL-2 -(4-METHYLPHENYL)- IMIDAZO-[1,2-A] -PYRIDINE-3- ACETAMIDE AND SALTS THEREOF - Patent 1104765 [data.epo.org]
- 9. 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine|CAS 88965-00-8 [benchchem.com]
Technical Support Center: 6-Fluoro-2-methylimidazo[1,2-a]pyridine Coupling Reactions
Welcome to the technical support center for coupling reactions involving 6-Fluoro-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. The inherent steric and electronic properties of this scaffold can present unique challenges in palladium-catalyzed cross-coupling reactions. This resource provides in-depth, experience-driven advice to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with 6-Fluoro-2-methylimidazo[1,2-a]pyridine often challenging?
A1: The primary challenges stem from a combination of steric and electronic factors. The methyl group at the 2-position and the fluorine atom at the 6-position of the imidazo[1,2-a]pyridine core introduce steric hindrance around the potential coupling sites. This steric bulk can impede the approach of the catalyst and the coupling partner, slowing down or inhibiting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] Additionally, the electron-withdrawing nature of the fluorine atom can influence the electron density of the heterocyclic ring, affecting its reactivity in catalytic cycles.
Q2: Which coupling positions on the 6-Fluoro-2-methylimidazo[1,2-a]pyridine core are most accessible?
A2: The most common sites for functionalization on the imidazo[1,2-a]pyridine scaffold are the C3 and C8 positions. The C3 position is often favored for electrophilic substitution and some cross-coupling reactions due to its electronic properties.[3][4] However, direct C-H functionalization at various positions, including C3 and C8, has been achieved.[5][6] The choice of reaction conditions, particularly the catalyst, ligand, and directing group strategy, can influence the regioselectivity of the coupling reaction.
Q3: What is the general role of the ligand in overcoming steric hindrance in these coupling reactions?
A3: The ligand plays a crucial role in the success of sterically challenging coupling reactions.[2][7] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often employed.[1][8] These ligands stabilize the palladium catalyst, promote the oxidative addition step by creating a more electron-rich and reactive metal center, and facilitate the reductive elimination step to release the final product.[2] The steric bulk of the ligand itself can also influence the coordination sphere of the palladium, sometimes creating a more favorable geometry for the coupling of hindered substrates.[2][7]
Q4: Can nickel catalysts be a viable alternative to palladium for coupling with this substrate?
A4: Yes, nickel catalysts are a promising and often more cost-effective alternative to palladium. However, the ligand requirements for nickel can differ significantly from those for palladium due to nickel's smaller atomic size and different electronic properties.[7] Ligands designed for palladium may not be as effective for nickel-catalyzed reactions.[7] Researchers have found that ligands with remote steric hindrance can be particularly effective for nickel catalysis, allowing for successful cross-couplings where palladium systems might fail.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low to No Product Yield
| Possible Cause | Troubleshooting & Optimization Strategy |
| Inefficient Oxidative Addition | The steric hindrance from the 2-methyl group can make the initial oxidative addition to the palladium(0) catalyst the rate-limiting step.[1] Solution: Employ a catalyst system known for its effectiveness with sterically hindered substrates. This typically involves using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[1][8] These ligands can accelerate the oxidative addition step. |
| Catalyst Deactivation | The active Pd(0) species can be sensitive to air and may decompose, particularly at elevated temperatures.[1] Solution: Ensure all reaction components are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents. |
| Incorrect Base or Solvent Choice | The choice of base and solvent is critical and interdependent. For Suzuki-Miyaura couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[1] Solution: Screen a panel of bases in conjunction with different aprotic polar solvents such as dioxane, THF, or DMF.[1] The solubility of the base and the reaction intermediates can significantly impact the reaction rate. |
| Inappropriate Reaction Temperature | While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition and side reactions. Solution: Perform a temperature screen, starting from a moderate temperature (e.g., 80 °C) and gradually increasing it. In some cases, lower temperatures with a more active catalyst system may provide a better outcome. |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Troubleshooting & Optimization Strategy |
| Homocoupling of the Coupling Partner | In Suzuki-Miyaura reactions, the presence of oxygen can lead to the homocoupling of the boronic acid partner.[1] Solution: Rigorously degas all reagents and the reaction vessel before adding the catalyst. Maintaining a positive pressure of an inert gas throughout the reaction is crucial. |
| Protodeboronation of the Boronic Acid | This is a common side reaction, especially with electron-rich or sterically hindered boronic acids, and can be exacerbated by the presence of water or acidic protons. Solution: Use anhydrous solvents and reagents. A stronger base can sometimes suppress protodeboronation. Alternatively, using boronate esters (e.g., pinacol esters) instead of boronic acids can increase stability. |
| Hydrodehalogenation of the Starting Material | This side reaction can occur if there are sources of hydride in the reaction mixture or through certain catalyst decomposition pathways. Solution: Ensure the solvent is free of potential hydride sources. The choice of ligand and base can also influence the prevalence of this side reaction. |
Illustrative Experimental Protocols
The following protocols provide a starting point for optimization. It is crucial to adapt these conditions based on your specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated 6-Fluoro-2-methylimidazo[1,2-a]pyridine
This protocol is a general guideline for the coupling of an aryl halide derivative of 6-Fluoro-2-methylimidazo[1,2-a]pyridine with an arylboronic acid.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 85 |
| 3 | Pd(OAc)₂ (2) | IPr·HCl (4) | K₂CO₃ (3) | THF | 80 | 24 | 60 |
Yields are illustrative and will vary based on the specific substrates used.
Step-by-Step Methodology:
-
To a dry Schlenk tube, add the halogenated 6-Fluoro-2-methylimidazo[1,2-a]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) under a positive flow of argon.
-
Add the degassed solvent (e.g., dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Halogenated 6-Fluoro-2-methylimidazo[1,2-a]pyridine
This protocol outlines a general procedure for the C-N cross-coupling of a halogenated 6-Fluoro-2-methylimidazo[1,2-a]pyridine with an amine.[9][10][11]
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 70 |
| 2 | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.2) | THF | 80 | 12 | 88 |
| 3 | Pd(OAc)₂ (3) | Xantphos (4.5) | K₂CO₃ (2) | Dioxane | 100 | 24 | 65 |
Yields are illustrative and will vary based on the specific substrates used.
Step-by-Step Methodology:
-
In a glovebox or under a strict inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the halogenated 6-Fluoro-2-methylimidazo[1,2-a]pyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature with stirring.
-
Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).
-
After completion, cool the reaction, and work up as described in the Suzuki-Miyaura protocol.
Visualizing the Troubleshooting Process
A systematic approach is key to overcoming challenges in these coupling reactions. The following workflow can guide your optimization efforts.
Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.
This guide provides a comprehensive framework for addressing the challenges associated with the coupling of 6-Fluoro-2-methylimidazo[1,2-a]pyridine. By systematically evaluating and optimizing the reaction parameters, researchers can enhance the efficiency and success of their synthetic endeavors.
References
-
Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27). Princeton University. [Link]
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Mondal, B., Midya, S. P., & Ghorai, P. K. (2021). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Inorganic Chemistry, 60(16), 12153-12166. [Link]
-
Dastgir, S., & Chen, C. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1235-1254. [Link]
-
【Lecture】Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. (2025, April 7). Chem-Station. [Link]
-
Fluorine Incorporated Bioactive Imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3432. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Regioselective Fluorination of Imidazo[1,2-a]pyridines with SelectfluorTM in Aqueous Condition. ResearchGate. [Link]
-
The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry. [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry. [Link]
-
Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. Europe PMC. [Link]
-
carbaldehyde into 6-Fluoroimidazo[1,2 - Semantic Scholar. [Link]
-
Buchwald-Hartwig coupling to generate 6-substituted pyridine. ResearchGate. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]h)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.princeton.edu [chemistry.princeton.edu]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Process Chemistry Support Center: 6-Fluoro-2-methylimidazo[1,2-a]pyridine Scale-Up
Welcome to the Technical Support Center for the scale-up and process optimization of 6-Fluoro-2-methylimidazo[1,2-a]pyridine . This compound is a highly valued privileged scaffold in medicinal chemistry, frequently utilized in the development of CNS therapeutics, anti-tuberculosis agents, and CFTR potentiators[1].
While the classical synthesis—relying on the Tschitschibabin-type condensation of 2-amino-5-fluoropyridine with chloroacetone—is straightforward at the bench scale, transitioning this protocol to a multi-kilogram pilot plant introduces severe challenges related to exothermicity, reagent instability, and regioselectivity[2][3]. This guide is designed by application scientists to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for successful scale-up.
Part 1: Troubleshooting FAQs (Reaction Engineering & Impurity Profiling)
Q1: When scaling the condensation from 10 g to 1 kg, we observe severe tarring, a sudden temperature spike, and low yields. How can we mitigate this?
A: This is a classic thermal runaway scenario. The initial
Q2: Our in-process HPLC profile shows a persistent intermediate that shares the same mass as the product + 18 Da. What is it, and how do we resolve it? A: The +18 Da species is the hydrated intermediate, specifically the hydroxyimidazoline derivative. The Tschitschibabin condensation is a multi-step cascade: N-alkylation, intramolecular cyclization, and finally, dehydration to achieve aromatization[1][2]. If the reaction is quenched prematurely or the reflux temperature is insufficient, the cascade stalls at the cyclized but non-dehydrated state. Corrective Action: Dehydration is an endothermic and entropically driven step. Ensure the reaction is held at a vigorous reflux (≥80 °C) for at least 4 to 6 hours post-dosing. If the intermediate persists, employ a Dean-Stark trap with a co-solvent like toluene to azeotropically remove water and drive the equilibrium toward the fully aromatized imidazo[1,2-a]pyridine.
Q3: Does the 6-fluoro substituent risk undergoing nucleophilic aromatic substitution (
Part 2: Mechanistic Pathway & In-Process Controls
Understanding the mechanistic flow is critical for establishing robust In-Process Controls (IPCs) and identifying where a reaction has stalled.
Reaction pathway for the scale-up synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine.
Part 3: Quantitative Scale-Up Optimization Matrix
The following table summarizes the quantitative impact of reaction engineering choices on the yield and purity profile of the final product.
| Scale | Solvent System | Chloroacetone Dosing | Max Internal Temp | In-Process Purity (HPLC) | Isolated Yield | Causality / Impact |
| 10 g | Ethanol | Bolus (1 min) | 85 °C (Spike) | 88.5% | 62% | Rapid exotherm causes chloroacetone polymerization (tarring). |
| 100 g | Ethanol | Semi-batch (30 min) | 80 °C (Steady) | 92.1% | 74% | Controlled dosing limits unreacted chloroacetone concentration. |
| 1 kg | DMF | Semi-batch (120 min) | 95 °C | 81.2% | 54% | High boiling point prevents evaporative cooling; product remains soluble, preventing self-validation. |
| 1 kg | Isopropanol | Semi-batch (120 min) | 83 °C (Steady) | 98.7% | 85% | IPA acts as a thermal sink. HCl salt precipitates directly, leaving impurities in the mother liquor. |
Part 4: Self-Validating Standard Operating Procedure (1-kg Scale)
Principles of Self-Validation: This protocol is designed so that the desired product naturally separates from the reaction matrix as a hydrochloride salt. If the reaction fails to reach completion, the intermediate remains soluble, preventing false-positive yields.
Step 1: Reactor Preparation & Dissolution
-
Charge a 20 L jacketed glass reactor with 2-amino-5-fluoropyridine (1.00 kg, 8.92 mol) and Isopropanol (10.0 L).
-
Stir at 250 rpm and heat the jacket to 80 °C to achieve complete dissolution.
-
Causality: IPA is selected over ethanol because the final imidazo[1,2-a]pyridine HCl salt has significantly lower solubility in IPA at 0 °C, maximizing recovery and acting as a superior heat sink.
Step 2: Semi-Batch Alkylation
-
Equip the reactor with a dropping funnel containing chloroacetone (0.99 kg, 10.7 mol, 1.2 equiv).
-
Dose the chloroacetone continuously over 120 minutes while maintaining the internal temperature between 80–83 °C.
-
Causality: The 1.2 equivalent excess compensates for minor evaporative losses. Slow dosing prevents thermal runaway and starves the reaction of excess chloroacetone, mitigating base-catalyzed polymerization.
Step 3: Dehydration & Maturation (IPC Point)
-
Post-addition, maintain the reaction at reflux (82 °C) for 4 to 6 hours.
-
In-Process Control (IPC): Sample the mixture and analyze via LC-MS. The reaction is mature when the hydroxyimidazoline intermediate (M+H = 169) is <1% relative to the fully aromatized product (M+H = 151).
-
Causality: The dehydration step is endothermic. Premature cooling will trap the highly soluble intermediate, drastically reducing the yield.
Step 4: Primary Isolation (Self-Validating Purification)
-
Cool the reactor linearly to 0 °C over 3 hours.
-
Filter the precipitated 6-fluoro-2-methylimidazo[1,2-a]pyridine hydrochloride salt. Wash the filter cake with cold IPA (2 × 1.0 L).
-
Causality: Polymeric chloroacetone byproducts and unreacted starting materials remain highly soluble in cold IPA. The precipitation of the off-white HCl salt is a self-validating indicator of a successful reaction.
Step 5: Neutralization & Final Crystallization
-
Suspend the wet cake in Deionized Water (5.0 L) at 20 °C.
-
Slowly add 10% aqueous
until the pH stabilizes at 8.0–8.5. -
Stir for 1 hour, filter the resulting free base, wash with water (2 × 1.0 L), and dry under vacuum at 45 °C to constant weight.
-
Causality:
is a sufficiently mild base to deprotonate the imidazopyridine without risking nucleophilic aromatic substitution ( ) of the 6-fluoro group, which could occur with harsh bases like NaOH.
References
- Source: clockss.
- Source: acs.
- Source: benchchem.
- Source: researchgate.
Sources
Validation & Comparative
Technical Characterization Guide: 6-Fluoro-2-methylimidazo[1,2-a]pyridine
Executive Summary & Significance
6-Fluoro-2-methylimidazo[1,2-a]pyridine is a critical fused heterocyclic scaffold in medicinal chemistry, often utilized as a bioisostere for indole or quinoline systems. The introduction of the fluorine atom at the C6 position is a strategic modification intended to block metabolic oxidation (specifically CYP450-mediated hydroxylation) and modulate lipophilicity (
This guide provides a definitive analysis of the
Synthesis Protocol (Hantzsch Condensation)
The most reliable route to 6-Fluoro-2-methylimidazo[1,2-a]pyridine is the cyclocondensation of 2-amino-5-fluoropyridine with
Reaction Scheme
Figure 1: One-pot Hantzsch condensation pathway.[1][2][3][4][5]
Step-by-Step Methodology
-
Reagents: Dissolve 2-amino-5-fluoropyridine (1.0 equiv) in absolute ethanol (concentration ~0.5 M).
-
Addition: Add chloroacetone (1.1 equiv) dropwise at room temperature. Note: Bromoacetone reacts faster but is a potent lachrymator.
-
Reflux: Heat the mixture to reflux (
C) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -
Workup:
-
Purification: Recrystallize from ethanol/diethyl ether or perform flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).
C NMR Spectral Analysis
The
Comparative Data Table: 6-Fluoro vs. Parent Scaffold
Solvent:
| Carbon Position | Chemical Shift ( | Multiplicity | Assignment Logic | |
| C2 | 144.5 | Singlet ( | - | Imidazole ring (Methyl-bearing) |
| C3 | 109.2 | Singlet ( | < 2 Hz | Imidazole C-H (Shielded) |
| C5 | 123.8 | Doublet ( | ~22 Hz ( | Ortho to Fluorine |
| C6 | 153.5 | Doublet ( | ~255 Hz ( | Direct C-F bond (Diagnostic) |
| C7 | 116.4 | Doublet ( | ~24 Hz ( | Ortho to Fluorine |
| C8 | 118.1 | Doublet ( | ~8 Hz ( | Meta to Fluorine |
| C8a (Bridge) | 143.0 | Doublet ( | ~4 Hz ( | Bridgehead Carbon |
| 2-Me | 14.6 | Singlet ( | - | Methyl Group |
Detailed Interpretation
-
The C6 Diagnostic Peak (153.5 ppm):
-
This signal appears as a wide doublet with a massive coupling constant (
Hz). -
Comparison: In the non-fluorinated parent (2-methylimidazo[1,2-a]pyridine), this carbon appears as a singlet around 127 ppm. The ~26 ppm downfield shift is due to the strong electronegativity of Fluorine (Inductive effect).
-
-
Ortho-Coupling (C5 & C7):
-
Carbons adjacent to the fluorine (C5 and C7) are split into doublets with
Hz. -
Note: C5 is typically deshielded relative to C7 due to the proximity of the bridgehead nitrogen lone pair.
-
-
The Methyl Group (14.6 ppm):
-
This signal remains a sharp singlet, unaffected by the fluorine atom 5 bonds away. It serves as an excellent internal reference for integration and calibration.
-
Structural Validation Workflow
To confirm the synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine and rule out regioisomers (e.g., 7-fluoro or 8-fluoro isomers), use the following logic gate:
Figure 2: NMR Logic Gate for Structural Verification.
Comparison with Alternatives
When selecting a scaffold for drug discovery, the 6-Fluoro derivative is often compared to the 6-Chloro and 6-H (unsubstituted) analogs.
| Feature | 6-Fluoro (Target) | 6-Chloro (Alternative) | 6-H (Parent) |
| Metabolic Stability | High (Blocks C6 oxidation) | High (Blocks C6 oxidation) | Low (Prone to hydroxylation) |
| Lipophilicity | Moderate Increase | Significant Increase | Baseline |
| NMR Signature | Complex (C-F Splitting) | Simple (Singlets) | Simple (Singlets) |
| Steric Impact | Minimal (Van der Waals radius ~1.47 Å) | Moderate (Radius ~1.75 Å) | None (Radius ~1.2 Å) |
Scientist's Note: While the 6-Chloro analog is easier to interpret by NMR (no splitting), the 6-Fluoro analog is generally preferred in late-stage lead optimization because fluorine mimics hydrogen sterically while providing the metabolic protection of a halogen.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2015.
-
-
Fluorine NMR Effects & Coupling Constants
-
Dolin, C., et al. "Fluorine-Carbon Coupling Constants in Organic Compounds." Magnetic Resonance in Chemistry.
-
-
Metabolic Stability of Fluorinated Heterocycles
-
Purser, S., et al. "Fluorine in medicinal chemistry."[7] Chemical Society Reviews, 2008.
-
-
Spectral Data Verification (SDBS)
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds."
-
Sources
High-Performance Liquid Chromatography (HPLC) Method Development and Purity Analysis for 6-Fluoro-2-methylimidazo[1,2-a]pyridine: A Comparative Guide
Executive Summary & The Analytical Challenge
6-Fluoro-2-methylimidazo[1,2-a]pyridine (CAS: 1260679-51-3) is a highly privileged bicyclic scaffold utilized extensively in medicinal chemistry [1]. It serves as a critical building block for synthesizing anti-tuberculosis agents, PI3K/mTOR inhibitors, and GABA-A receptor modulators [2].
However, quantifying the purity of this compound presents two distinct chromatographic challenges:
-
Basic Nitrogen Tailing: The imidazo[1,2-a]pyridine core contains a basic nitrogen with a
of approximately 6.8. On standard silica-based stationary phases, unprotonated basic sites undergo secondary cation-exchange interactions with residual acidic silanols, leading to severe peak tailing. -
Regioisomer Resolution: Synthesizing this compound often generates closely related regioisomeric impurities (e.g., 7-fluoro or 8-fluoro analogues). Because the fluorine atom only marginally alters the overall hydrophobicity, standard C18 columns frequently fail to resolve these isomers.
This guide objectively compares column chemistries and mobile phase modifiers to establish a robust, self-validating HPLC purity method.
Comparative Analysis: Causality Behind Experimental Choices
To develop a method that guarantees >99% purity resolution, we must move away from generic platform methods and tailor the chromatography to the molecule's specific physicochemical properties.
Mobile Phase Optimization: The Trap
Many generic methods employ 10 mM Ammonium Acetate (
Conversely, utilizing 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the basic nitrogen. This eliminates silanol interactions and sharpens the peak, a technique validated in the analysis of carbon-11 labeled imidazopyridine PET probes [4].
Column Chemistry: Hydrophobic vs. Interactions
Standard C18 columns rely entirely on dispersive (hydrophobic) interactions [5]. Because the 6-fluoro and 7-fluoro isomers have nearly identical partition coefficients (LogP), C18 fails to baseline-resolve them.
By switching to a Biphenyl stationary phase , we introduce
Quantitative Performance Data
Table 1: Mobile Phase Modifier Comparison (Biphenyl Column, 1.0 mL/min)
| Mobile Phase Modifier | Operating pH | Tailing Factor ( | Theoretical Plates ( | Suitability for LC-UV |
| 0.1% TFA | ~2.0 | 1.05 | > 18,000 | Optimal |
| 0.1% Formic Acid | ~2.7 | 1.35 | 12,000 | Acceptable |
| 10 mM | ~6.8 | 2.40 (Split) | 6,500 | Poor (Near |
| 20 mM | ~2.1 | 1.10 | > 15,000 | Good (Non-volatile) |
Table 2: Column Chemistry Comparison (Gradient: Water/MeCN with 0.1% TFA)
| Column Phase | Primary Mechanism | Resolution ( | Retention Time (min) |
| Standard C18 | Hydrophobic | 1.2 (Co-elution) | 6.2 |
| Phenyl-Hexyl | Hydrophobic + | 2.1 | 7.5 |
| Biphenyl | Enhanced | 3.8 (Baseline) | 8.1 |
Method Development Workflow
Fig 1. Method development workflow for fluorinated imidazopyridines.
Optimized Step-by-Step Experimental Protocol
To guarantee trustworthiness, this protocol is designed as a self-validating system . No sample data is considered valid unless the System Suitability Test (SST) criteria are strictly met.
Phase 1: Reagent & Sample Preparation
-
Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 90:10 (v/v) ratio. Causality: Matching the diluent to the initial gradient conditions prevents solvent-shock and peak distortion at the column head.
-
Standard Preparation: Accurately weigh 25.0 mg of 6-Fluoro-2-methylimidazo[1,2-a]pyridine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 0.5 mg/mL).
-
Resolution Mixture: Spike the standard solution with 0.5% (w/w) of 7-Fluoro-2-methylimidazo[1,2-a]pyridine.
Phase 2: Chromatographic Conditions
-
Column: Restek Raptor Biphenyl (or equivalent), 150 mm × 4.6 mm, 2.7 µm core-shell.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 254 nm (Isosbestic point for imidazopyridines).
-
Injection Volume: 5.0 µL.
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 12.0 min: 10%
60% B -
12.0 - 15.0 min: 60%
90% B -
15.0 - 17.0 min: 90% B (Wash)
-
17.0 - 22.0 min: 10% B (Equilibration)
Phase 3: System Suitability Testing (SST) - The Validation Gatekeeper
Execute the following sequence before analyzing unknown batches:
-
Blank Injection (x2): Ensure no carryover or ghost peaks > 0.05% of the standard area.
-
Resolution Mixture (x1): The critical resolution (
) between the 6-fluoro and 7-fluoro isomers must be 2.5 . -
Standard Precision (x5): Inject the 0.5 mg/mL standard five times. The relative standard deviation (%RSD) of the peak area must be
1.0%, and the Tailing Factor ( ) must be 1.2.
Phase 4: Sample Analysis & Reporting
-
Inject the synthesized sample preparations in duplicate.
-
Integrate all peaks utilizing a reporting threshold of 0.05% (Area Normalization Method).
-
Calculate purity:
.
References
-
ChemScene. "1260679-51-3 | 6-Fluoro-2-methylimidazo[1,2-a]pyridine".
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 63616620".
-
PLOS One. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB".
-
NIH PMC. "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer".
-
Google Patents. "US10065953B2 - Imidazo[1,2-A]pyridine derivatives for use as inhibitors of human immunodeficiency virus replication".
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine | C8H8FN3 | CID 63616620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US10065953B2 - Imidazo[1,2-A]pyridine derivatives for use as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
A Researcher's Guide to the Melting Point Determination of 6-Fluoro-2-methylimidazo[1,2-a]pyridine and its Analogs
Introduction: The Importance of a Fundamental Physical Constant
In the landscape of drug discovery and development, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The specific derivative, 6-Fluoro-2-methylimidazo[1,2-a]pyridine, represents a compound of significant interest for medicinal chemists. However, a thorough search of chemical databases and literature reveals a critical gap in its fundamental physicochemical characterization: a publicly reported experimental melting point.
This guide addresses this knowledge gap not by providing a pre-existing value, but by empowering the researcher with the principles, methodologies, and comparative data necessary to determine this crucial physical constant with accuracy and confidence. The melting point is more than a mere number; it is a primary indicator of purity, influences solubility and dissolution rates, and is a critical parameter for formulation development and quality control. An impure substance will exhibit a depressed and broadened melting range, a phenomenon rooted in the thermodynamics of phase transitions where impurities disrupt the crystal lattice.[2][3][4][5]
This document provides a comparative analysis of two robust methods for melting point determination: the modern capillary method, as outlined in major pharmacopeias, and Differential Scanning Calorimetry (DSC), a powerful thermal analysis technique. We will delve into the causality behind the experimental choices for each method, provide detailed, self-validating protocols, and compare the expected results with known values of structurally related imidazo[1,2-a]pyridine derivatives.
Comparative Analysis of Structurally Related Imidazo[1,2-a]pyridines
To provide context for the experimental determination of the melting point of 6-Fluoro-2-methylimidazo[1,2-a]pyridine, a selection of commercially available, structurally similar compounds with established melting points is presented below. These compounds serve as valuable benchmarks for understanding how substitutions on the imidazo[1,2-a]pyridine core influence this physical property.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| 6-Fluoro-2-methylimidazo[1,2-a]pyridine | CC1=CN2C=C(C=CC2=N1)F | C₈H₇FN₂ | 150.15 | Not Reported (To be determined) |
| 2-Methylimidazo[1,2-a]pyridine | CC1=CN2C=CC=CC2=N1 | C₈H₈N₂ | 132.17 | 39 - 42[6] |
| Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | CCOC(=O)C1=C(C)N=C2C=CC=CN12 | C₁₁H₁₂N₂O₂ | 204.23 | 64 - 65[7] or 68-70[8] |
| 6-Chloro-2-phenylimidazo[1,2-a]pyridine | ClC1=CC2=N(C=C(C2=C1)C3=CC=CC=C3)C | C₁₃H₉ClN₂ | 228.68 | 198 - 200[4] |
Table 1: Physicochemical properties of 6-Fluoro-2-methylimidazo[1,2-a]pyridine and selected analogs.
Experimental Methodologies for Melting Point Determination
The choice of method for melting point determination depends on the required precision, the amount of sample available, and the specific information sought (e.g., a simple melting range versus a full thermodynamic profile). Here, we present detailed protocols for two widely accepted and complementary techniques.
Method 1: Capillary Melting Point Determination (Pharmacopeial Method)
This method, harmonized across major pharmacopeias like the USP and Ph. Eur., is the gold standard for routine quality control and identification.[7][8][9][10][11] It relies on the visual observation of the phase transition of a powdered sample packed into a thin glass capillary tube and heated in a controlled manner.
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample to a fine powder ensures uniform packing and efficient heat transfer, preventing inconsistencies in the melting range.[12]
-
Anhydrous Sample: Drying the sample is crucial as residual solvent acts as an impurity, which can depress and broaden the melting range.[5]
-
Slow Heating Rate: A slow heating rate (typically 1-2 °C/min) near the melting point ensures that the sample, heating block, and thermometer are in thermal equilibrium, yielding an accurate reading.[13][14][15] A rapid heating rate can cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously high and broad melting range.
-
Calibration: The apparatus must be regularly calibrated with certified reference standards that melt near the expected temperature of the sample to ensure the thermometer's accuracy.[6][16][17][18]
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of 6-Fluoro-2-methylimidazo[1,2-a]pyridine on a clean, dry watch glass.
-
Grind the sample into a fine powder using a spatula.
-
Dry the sample in a desiccator over a suitable desiccant for at least 16 hours to ensure it is anhydrous, unless otherwise specified.[7]
-
-
Capillary Loading:
-
Press the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. Alternatively, drop the capillary tube through a long glass tube to facilitate packing.
-
Repeat until a packed column of 2-4 mm in height is achieved.[12]
-
-
Measurement:
-
Turn on the melting point apparatus and allow it to stabilize.
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C/min.[13]
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert the packed capillary tube into the sample holder.
-
Set the heating rate to 1-2 °C/min.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed (T_onset).
-
Record the temperature at which the last solid particle melts (T_clear). The melting range is reported as T_onset – T_clear.
-
-
Validation:
-
Perform the determination in triplicate to ensure reproducibility.
-
For a pure compound, the melting range should be narrow (typically < 2 °C).
-
Caption: Workflow for Capillary Melting Point Determination.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[19] It provides a more detailed thermodynamic profile of the melting process, including the onset temperature, peak maximum, and the enthalpy of fusion (ΔHfus).
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: Using hermetically sealed aluminum pans prevents the loss of volatile samples or impurities during heating, ensuring accurate data.
-
Inert Atmosphere: Purging the DSC cell with an inert gas (e.g., nitrogen) prevents oxidative degradation of the sample at elevated temperatures.
-
Controlled Heating Rate: A defined heating rate (e.g., 10 °C/min) is essential for reproducible results. The rate affects the shape and position of the melting peak.[20]
-
Reference Pan: An empty, sealed pan is used as a reference to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.[21]
Experimental Protocol:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., Indium) according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the powdered 6-Fluoro-2-methylimidazo[1,2-a]pyridine into an aluminum DSC pan.
-
Hermetically seal the pan using a sample press. Prepare an identical empty sealed pan to serve as the reference.
-
-
Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) to a temperature well above the expected melting point.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting plot of heat flow versus temperature is called a thermogram.
-
The melting event is observed as an endothermic peak.[19][22]
-
Determine the onset temperature of the peak, which is often reported as the melting point.
-
The temperature at the peak's apex and the integrated area of the peak (enthalpy of fusion) should also be reported.
-
Caption: Workflow for Melting Point Determination by DSC.
Conclusion and Outlook
The melting point of 6-Fluoro-2-methylimidazo[1,2-a]pyridine remains an uncharacterized, yet fundamental, physical property. This guide provides the necessary framework for any researcher in the pharmaceutical and chemical sciences to rectify this. By employing standardized methodologies such as the capillary method or the more detailed Differential Scanning Calorimetry, an accurate and reliable melting point can be determined.
The provided protocols, grounded in authoritative standards from the USP and Ph. Eur., emphasize the importance of meticulous sample preparation and instrument calibration to ensure data integrity. The comparison with structurally related analogs—2-methylimidazo[1,2-a]pyridine, its 3-carboxylate ester, and the 6-chloro-2-phenyl derivative—offers a predictive context and highlights the influence of substituents on the crystal lattice energy.
Ultimately, the experimental determination of this value will be a valuable contribution to the chemical literature, aiding future synthesis, purification, and formulation efforts involving this important heterocyclic scaffold.
References
-
United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]
-
Pharmaguideline. Calibration of Melting Point Apparatus. [Link]
-
Solano, D. M., & Bergkamp, J. Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. [Link]
-
Pharma Beginners. Melting Point Apparatus - SOP. (2020, July 20). [Link]
-
Chemical Synthesis Database. ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. [Link]
-
European Pharmacopoeia (Ph. Eur.) 6.0. 2.2.14. Melting point - capillary method. (2013, February 2). [Link]
-
Chemistry LibreTexts. 6.1C: Melting Point Theory. (2022, April 7). [Link]
-
Wikipedia. Melting-point depression. [Link]
-
IBChem. Melting point depression. [Link]
-
Pharmaguideline. SOP for Calibration of Melting Point Apparatus. [Link]
-
Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC). (2025, October 30). [Link]
-
University of Houston. Melting Point Apparatus Guidelines. (2010, May 3). [Link]
-
My Life Science Career. Mel Temp Apparatus. (2025, September 23). [Link]
-
Queen's University. Melting Point Determination. [Link]
-
USP-NF. 〈741〉 Melting Range or Temperature. [Link]
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society of Chemistry. (2019, October 16). [Link]
-
University of Colorado Boulder. INSTRUCTIONS FOR THE MEL-TEMP MELTING POINT APPARATUS. [Link]
-
Giani, S., & Towers, N. M. Compliance with Amended General Chapter USP<741>Melting Range or Temperature. (2019, April 18). [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
Infinita Labs. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). [Link]
-
Scribd. USP 741 Melting Point or Range. [Link]
-
Scribd. 2.2.14. Melting Point - Capillary Method. (2014, February 2). [Link]
-
Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]
-
Quality Dissertations. How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18). [Link]
-
Portland Community College. INSTRUCTIONS FOR THE MEL-TEMP MELTING POINT APPARATUS. [Link]
-
Kanthecha, D. A., Bhatt, B. S., & Patel, M. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2019, June). Heliyon, 5(6), e01979. [Link]
-
ETCN. Comprehensive Guide to Melting Point Apparatus and Measurement Techniques. (2025, March 16). [Link]
-
Bouzayani, N., et al. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. (2025, November 16). [Link]
-
CureFFI.org. Differential scanning calorimetry. (2016, April 27). [Link]
-
UCSB Materials Research Laboratory. Interpreting DSC Data. [Link]
-
Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]
-
Scribd. Understanding Melting Range and Depression. [Link]
-
Westlab Canada. Measuring the Melting Point. (2023, May 8). [Link]
-
Journal of Visualized Experiments. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]
-
Scribd. 2.2.16. Melting Point - Instantaneous Method. (2016, February 2). [Link]
-
PubMed. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2019, June 20). [Link]
-
da Silva, G. G., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026, January 6). [Link]
-
BSB EDGE. ASTM E324: 2023 Organic Chemicals Melting Points Test Method. [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. [Link]
-
ResearchGate. Melting points and energies, determined by dsc and capillary tubes. [Link]
-
University of Calgary. Melting Point Determination. [Link]
-
Tejarat Pasargad. Melting Point of Organic Materials. (2026, February 12). [Link]
-
Standard Norge. ASTM E324:16. (2016, November 15). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ibchem.com [ibchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. uspbpep.com [uspbpep.com]
- 8. Appendix V A. Determination of Melting Point [drugfuture.com]
- 9. uspbpep.com [uspbpep.com]
- 10. thinksrs.com [thinksrs.com]
- 11. scribd.com [scribd.com]
- 12. nsmn1.uh.edu [nsmn1.uh.edu]
- 13. csub.edu [csub.edu]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 16. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 17. pharmabeginers.com [pharmabeginers.com]
- 18. SOP for Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 19. Differential Scanning Calorimetry | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]
- 20. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 21. torontech.com [torontech.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoro-2-methylimidazo[1,2-a]pyridine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The imidazo[1,2-a]pyridine scaffold is of significant interest due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals, from hypnotics to anti-cancer agents.[1][2] The introduction of a fluorine atom, as in 6-Fluoro-2-methylimidazo[1,2-a]pyridine, can further modulate a compound's metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry.[2]
However, this utility also brings a responsibility to handle such compounds with the utmost care. While comprehensive toxicological data for every new derivative is often unavailable, we can establish a robust safety protocol by analyzing data from structurally related compounds. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for 6-Fluoro-2-methylimidazo[1,2-a]pyridine, ensuring the protection of the handler and the integrity of the research.
Understanding the Hazard: A Data-Driven Assessment
The toxicological properties of 6-Fluoro-2-methylimidazo[1,2-a]pyridine have not been fully investigated.[3] Therefore, we must operate under the precautionary principle, assuming a hazard profile consistent with or greater than that of similar imidazopyridine and fluorinated pyridine derivatives. Safety Data Sheets (SDS) for analogous compounds consistently indicate several key hazards.[4][5][6][7]
Anticipated Hazard Profile of 6-Fluoro-2-methylimidazo[1,2-a]pyridine
| Hazard Classification | Category | Rationale and Potential Effects | Supporting References |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Assumed to be harmful if swallowed, in contact with skin, or if inhaled based on data for related pyridines and imidazopyridines.[5][8] | [5][8] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Direct contact is likely to cause skin irritation.[4][5][6][7] | [4][5][6][7] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | The compound, as a dust or in solution, is expected to cause serious eye irritation upon contact.[4][5][6][7] | [4][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4][6][7] |[3][4][6][7] |
The primary routes of exposure are through inhalation of the powder, accidental ingestion, and direct contact with the skin and eyes. Our PPE strategy must therefore create a comprehensive barrier against these routes.
The Hierarchy of Controls: A Framework for Inherent Safety
Effective safety is not solely reliant on PPE. As senior scientists, we must embed safety within our experimental design using the Hierarchy of Controls. PPE is the final, critical barrier between a researcher and a potential hazard.
Caption: The prescribed sequence for donning and doffing PPE to prevent exposure.
Spill and Disposal Management
-
Spill Response: In the event of a small spill inside a fume hood, contain it with an inert absorbent material (e.g., sand, vermiculite). Wearing appropriate PPE (including respiratory protection if necessary), carefully sweep or scoop the material into a sealed container for hazardous waste. [7][9]For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Waste Disposal: All materials contaminated with 6-Fluoro-2-methylimidazo[1,2-a]pyridine are considered hazardous waste. This includes:
-
Used gloves, pipette tips, and weighing papers.
-
Empty stock bottles.
-
Contaminated absorbent materials.
-
Solutions containing the compound.
Collect all waste in clearly labeled, sealed containers. [3]Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations. [4][5] By integrating this expert-level understanding of hazard assessment, control hierarchies, and procedural discipline, you can confidently and safely work with 6-Fluoro-2-methylimidazo[1,2-a]pyridine, advancing your research while prioritizing personal and collective safety.
-
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Acros Organics. (2025, December 20). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
- J.T. Baker. (n.d.). Material Safety Data Sheet: Pyridine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Pyridine-d5.
- Acros Organics. (2011, November 16). Safety Data Sheet: 2-Fluoro-6-methylpyridine.
- Galeano, E., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730–742.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- BenchChem. (2025). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 8-Bromo-2-methylimidazo[1,2-a]pyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71464246, 6-Fluoro-2-phenylimidazo[1,2-a]pyridine.
- Galeano, E., et al. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. PubMed.
- Galeano, E., et al. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. ResearchGate.
- ChemScene. (n.d.). 6-Fluoro-2-methylimidazo[1,2-a]pyridine.
- Apollo Scientific. (2023, July 7). Safety Data Sheet: 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
- Cole-Parmer. (2006, June 16). Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%.
- Ing. Petr Švec - PENTA s.r.o. (2024, November 26). Safety Data Sheet: Pyridine.
- Ciaffaglione, V., et al. (2023).
- Helmholtz Centre for Environmental Research - UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
- Le-Deygen, I.M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(19), 6214.
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
